Fluoxetine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHCYVBBDHJXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59333-67-4 (hydrochloride) | |
| Record name | Fluoxetine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023067 | |
| Record name | Fluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
395.1°C at 760 mmHg | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
insoluble, 1.70e-03 g/L | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54910-89-3, 57226-07-0 | |
| Record name | Fluoxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxetine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC-283480 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283480 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluoxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01K63SUP8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 182 °C | |
| Record name | Fluoxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00472 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluoxetine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014615 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Neurobiological Mechanisms of Fluoxetine Action
Serotonergic System Modulation
Fluoxetine's classification as an SSRI highlights its principal mode of action within the serotonergic system, which involves increasing the availability of serotonin (B10506) in the synaptic cleft.
Inhibition of Serotonin Reuptake at the Presynaptic Terminal
This compound exerts its primary effect by blocking the reuptake of serotonin (5-hydroxytryptamine or 5-HT) at the presynaptic neuron terminal. This is achieved by inhibiting the serotonin transporter (SERT) protein. nih.govnih.govpharmgkb.org By binding to the reuptake pump on the neuronal membrane, this compound prevents the transport of serotonin back into the presynaptic neuron. wikipedia.org This inhibition leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. nih.govwikipedia.orgdrugbank.com This increased availability of serotonin allows for prolonged stimulation of postsynaptic serotonin receptors. nih.govspandidos-publications.com
Effects on Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C)
While this compound's main action is on the serotonin transporter, it also exhibits activity, albeit typically weaker, at certain serotonin receptor subtypes. This compound has been shown to have mild activity at the 5-HT2A and 5-HT2C receptors. nih.gov Chronic administration of this compound has been shown to selectively interact with the 5-HT1A receptor, potentially enhancing its G protein coupling capability. oncotarget.com Activation of the 5-HT1A receptor, which is located presynaptically in areas like the dorsal raphe nucleus, can influence downstream signaling pathways. nih.govoncotarget.com Furthermore, it has been suggested that this compound's interaction with the 5-HT2C receptor may contribute to increases in norepinephrine (B1679862) and dopamine (B1211576) levels in the prefrontal cortex, particularly at higher concentrations. wikipedia.orgdrugbank.com Activation of postsynaptic 5-HT1A receptors has also been linked to the regulation of GSK-3β/β-catenin signaling, a pathway implicated in neurogenesis. oup.com
Impact on Serotonin Levels in Cerebrospinal Fluid
Studies have investigated the impact of this compound on serotonin levels in the cerebrospinal fluid (CSF). Low concentrations of serotonin have been observed in the CSF of patients with depression. nih.govdrugbank.com While direct measurements of serotonin increases in CSF due to this compound are complex, the inhibition of reuptake is understood to increase extracellular serotonin levels in various brain regions, including those that influence CSF composition. drugbank.comspandidos-publications.com Research has also explored the effect of this compound on neurosteroid levels in CSF, noting that this compound treatment can normalize decreased levels of allopregnanolone (B1667786) in the CSF of patients with major depression, and this normalization has shown a correlation with symptom improvement. nih.govquotidianosanita.it
Beyond Serotonin Reuptake Inhibition
Beyond its well-established role as a serotonin reuptake inhibitor, this compound engages in other neurobiological processes that contribute to its therapeutic profile, notably involving neurotrophic factors.
Neurotrophic Factor Modulation
This compound's effects extend to the modulation of neurotrophic factors, which are crucial for neuronal survival, growth, and plasticity.
Brain-Derived Neurotrophic Factor (BDNF) Signaling
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), are considered key players in the neuroplastic changes associated with the therapeutic effects of antidepressants, including this compound. frontiersin.orgresearchgate.netjneurosci.org Chronic administration of this compound has been widely reported to increase both BDNF mRNA and protein expression in vivo. researchgate.net Studies in primary cortical neurons have shown that this compound can induce both mRNA and protein expression of BDNF, as well as mRNA expression of immediate early genes related to the TrkB signaling pathway. researchgate.net This effect appears to involve TrkB receptor activation and, in some contexts, may be independent of the serotonin transporter. researchgate.net
BDNF binding to TrkB is typically associated with the activation of intracellular signaling pathways such as the Ras-MAPK, PI3-K, and PLCγ pathways, which are involved in processes like proliferation, differentiation, survival, and neurite extension. researchgate.net Research suggests that this compound's ability to enhance BDNF/TrkB signaling is fundamental to the activity-dependent synaptic plasticity that contributes to mood improvements. frontiersin.org Furthermore, studies indicate that this compound may directly bind to the TrkB receptor, facilitating its synaptic localization and activation by BDNF. frontiersin.org The increase in extracellular serotonin resulting from this compound's reuptake inhibition can act on receptors like 5-HT1A, which in turn can activate pathways leading to the expression of BDNF. oncotarget.com The reciprocal interaction between serotonin and BDNF may synergize the pharmacological effects of this compound. oncotarget.com this compound has also been shown to upregulate BDNF expression in astrocytes, suggesting a potential role of glial cells in its neurotrophic effects, possibly contributing to normalizing trophic and metabolic support to neurons. nih.gov Studies using BDNF heterozygous animals suggest that BDNF is crucial for this compound-induced effects. biorxiv.org
The effects of this compound on BDNF expression have been observed in various brain regions, including the hippocampus and prefrontal cortex. spandidos-publications.comjneurosci.orgbiorxiv.org Chronic this compound treatment has been shown to increase BDNF levels in the dorsal hippocampus, while acute treatment may increase levels in the ventral hippocampus, suggesting regional specificity in its effects. biorxiv.org
Below is a summary of research findings on this compound's impact on BDNF:
| Study Type | Finding | Citation |
| In vivo (chronic) | Increased BDNF mRNA and protein expression. | researchgate.net |
| In vitro (cortical neurons) | Induced BDNF mRNA and protein expression; increased immediate early genes related to TrkB signaling. | researchgate.net |
| Genetic models | BDNF crucial for this compound effects (BDNF +/- animals). | biorxiv.org |
| Receptor involvement | 5-HT1A receptor activation linked to BDNF expression. | oncotarget.com |
| Direct binding | May directly bind to TrkB receptor, facilitating activation by BDNF. | frontiersin.org |
| Glial cells | Upregulation of BDNF in astrocytes. | nih.gov |
| Regional specificity | Differential effects on BDNF levels in dorsal vs. ventral hippocampus (chronic vs. acute). | biorxiv.org |
Tropomyosin Receptor Kinase B (TrkB) Activation
This compound has been shown to activate the tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). This activation is considered fundamental to the activity-dependent synaptic plasticity observed with this compound treatment. Research suggests that this compound can directly bind to the TrkB receptor, allosterically promoting its signaling frontiersin.orgmdpi.com. This direct binding facilitates the synaptic localization of TrkB and enhances its activation by BDNF frontiersin.org. Different experimental approaches support the idea that enhanced BDNF/TrkB signaling is crucial for the mood improvements associated with this compound treatment frontiersin.org. Antidepressants, including this compound, are thought to facilitate the ability of BDNF to activate TrkB receptors in parvalbumin-positive (PV) interneurons through several mechanisms, including direct binding, inhibiting dephosphorylation of TrkB, and reducing TrkB endocytosis frontiersin.org. Studies using genetically modified mice have demonstrated that the plasticity-related and antidepressant-like responses to this compound are lost in animals with a mutation in the TrkB transmembrane domain that abolishes antidepressant binding, further supporting TrkB as a direct target frontiersin.org.
Vascular Endothelial Growth Factor (VEGF) Enhancement
Studies indicate that this compound can enhance the levels of Vascular Endothelial Growth Factor (VEGF). VEGF is a trophic factor known to regulate angiogenesis and also possesses neurotrophic and neuroprotective properties in the central and peripheral nervous systems researchgate.net. Chronic this compound administration has been shown to increase endothelial cell proliferation in the subgranular zone (SGZ) of the hippocampus, and VEGF receptor signaling has been identified as a mediator of this effect researchgate.netnih.gov. Research in patients with vascular cognitive impairment has also shown that this compound treatment can increase serum concentrations of VEGF nih.govnih.govresearchgate.net. This enhancement of VEGF may contribute to the remodeling of hippocampal circuitry and increased neurogenesis and angiogenesis researchgate.net.
Neurogenesis and Synaptogenesis
This compound treatment has been extensively studied for its effects on neurogenesis (the birth of new neurons) and synaptogenesis (the formation of new synapses), particularly in the adult brain.
Stimulation of Adult Neurogenesis (Hippocampus, Dentate Gyrus)
Chronic this compound treatment is known to stimulate neurogenesis in the adult hippocampus, specifically in the dentate gyrus (DG) frontiersin.orgkyoto-u.ac.jpnih.govmdpi.compnas.orgpnas.org. This increase in the production of new neurons is considered a potential mechanism underlying the behavioral effects of this compound kyoto-u.ac.jppnas.org. This compound has been shown to facilitate various stages of neurogenesis, including progenitor proliferation, survival, and the early phase of maturation frontiersin.org. It can also counteract the decline in neurogenesis caused by chronic stress frontiersin.orgfrontiersin.org. Studies using reporter mouse lines have indicated that this compound primarily targets an early progenitor cell class in the adult DG, increasing symmetric divisions and leading to an expansion of this cell population pnas.org. While increased hippocampal neurogenesis is a notable effect, some research suggests that functional modifications of existing neurons may also be necessary for the full action of antidepressants researchgate.net.
This compound also appears to promote neurogenesis of interneurons in the cerebral cortex frontiersin.orgkyoto-u.ac.jpnih.gov. Studies in adult marmosets showed increased expression of markers for immature neurons in the hippocampal dentate gyrus and increased generation of cortical interneurons following this compound treatment kyoto-u.ac.jpnih.gov.
Effects on Neuronal Plasticity and Network Remodeling
This compound promotes various forms of plasticity in the adult central nervous system, including structural remodeling of neurons and alterations in synaptic connectivity oup.commdpi.comnih.gov. These changes in neuroplasticity are thought to strengthen synaptic connectivity and contribute to the remodeling of neuronal circuits in emotional pathways mdpi.com. Chronic this compound treatment induces adaptive changes in forebrain structures, including modifications at glutamatergic synapses frontiersin.org. The neuroplastic effects have been observed in diverse neural systems, including the visual cortex and hippocampus biorxiv.org. This compound can restore in adult animals the plastic potential characteristic of earlier stages of postnatal life, which may facilitate the functional and structural recovery of neuronal networks nih.gov.
Alterations in Dendritic Spine Density
This compound treatment has been shown to increase dendritic spine density in various brain regions, including the hippocampus and medial prefrontal cortex frontiersin.orgoup.commdpi.com. Dendritic spines are the postsynaptic sites of most excitatory synapses, and changes in their density and morphology are indicative of synaptic plasticity plos.orgnih.gov. Chronic this compound treatment can lead to the development of robust and larger spines enriched with receptor subunits associated with enhanced synaptic responses frontiersin.org. Studies have observed an increase in dendritic spine density in the hippocampus of rodents and in cortical interneurons oup.commdpi.comfrontiersin.orgplos.orgnih.gov. For instance, chronic this compound treatment in mice induced the appearance of large-sized spines in the dentate gyrus plos.org. The effect on spine density can vary depending on the brain region, age, and duration of treatment frontiersin.orgmdpi.comfrontiersin.orgnih.gov.
Table 1: Observed Effects of this compound on Dendritic Spine Density
| Brain Region | Observed Effect on Spine Density | Reference |
| Hippocampus | Increase | frontiersin.orgmdpi.complos.org |
| Medial Prefrontal Cortex | Increase | frontiersin.orgmdpi.com |
| Somatosensory Cortex | Increase | mdpi.com |
| Hippocampal CA1 s.r. | Increase | frontiersin.org |
| Hippocampal CA1 s.l.m. | No change | frontiersin.org |
| Dentate Gyrus | Increase (in some studies) | plos.orgnih.gov |
| Cortical Interneurons | Increase | oup.com |
Myelination and Gene Expression
Research suggests that this compound can influence myelination and the expression of genes related to this process. Myelination, the formation of the myelin sheath around nerve fibers, is crucial for efficient neuronal communication and contributes to brain connectivity dntb.gov.ua. Studies in rats have shown that perinatal exposure to this compound can affect myelin-related gene expression in regions like the prefrontal cortex and basolateral amygdala, with effects potentially being sex-specific nih.govbiorxiv.org. Chronic this compound exposure has also been found to cause long-term changes in the expression of genes involved in myelination in the hippocampus of adult rats dntb.gov.uaresearchgate.net. Gene ontology analysis in one study revealed that upregulated genes induced by chronic this compound exposure were significantly enriched for genes involved in myelination dntb.gov.uaresearchgate.net. Specific myelin-related genes like Transferrin (Tf) and Ciliary neurotrophic factor (Cntf) have shown altered expression following this compound exposure dntb.gov.uaresearchgate.net. These findings suggest that this compound's effects extend to influencing the structural components that support neuronal network function.
Anti-inflammatory and Neuroprotective Properties
Reduction of Neuroinflammation
Studies indicate that this compound can reduce neuroinflammation by modulating the levels of pro-inflammatory cytokines. Research in animal models of depression has shown that this compound treatment can suppress neuroinflammation in the hippocampus. frontiersin.orgnih.gov This involves reducing the activation of microglia and astrocytes and decreasing the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). frontiersin.orgnih.govexplorationpub.comnih.gov The anti-inflammatory effects may be mediated through multiple signaling pathways, including the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway and the disruption of nuclear factor-kappa B (NF-κB) signaling. frontiersin.orgnih.govfrontiersin.org
Table 1: Effects of this compound on Pro-inflammatory Cytokine Levels in Animal Models
| Study Context | Observed Effect on IL-1β | Observed Effect on TNF-α | Key Mechanism Involved | Source |
| Chronic unpredictable mild stress | Decreased | Decreased | Inhibition of p38 MAPK | frontiersin.orgnih.gov |
| LPS-induced microglial activation | Decreased | Decreased | Inhibition of NF-κB signaling | nih.gov |
| Experimental inflammation models | Decreased | Decreased | Reduction in mRNA levels | nih.gov |
Inhibition of Apoptosis and Neuronal Injury
This compound exhibits anti-apoptotic properties, contributing to the preservation of neuronal integrity and function. nih.govnih.gov It has been shown to mitigate neuronal injury induced by various insults, including chronic stress and ischemia/reperfusion. frontiersin.orgnih.govmdpi.com Mechanisms involved in the anti-apoptotic effects include the reduction of apoptosis mediators and oxidative substances. nih.gov Studies have demonstrated that this compound can decrease neuronal apoptosis by inhibiting pathways such as the p38 MAPK pathway and modulating proteins like caspase-3. frontiersin.orgnih.govaging-us.comnih.gov In models of early brain injury, this compound treatment significantly attenuated apoptosis and the expression of apoptosis-related proteins. nih.gov Furthermore, this compound has been shown to protect neurons against microglia-mediated neurotoxicity, partly by inhibiting microglial activation and the subsequent release of pro-inflammatory factors. nih.gov
Table 2: Effects of this compound on Neuronal Apoptosis and Injury
| Study Context | Observed Effect on Apoptosis | Involved Molecular Targets/Pathways | Source |
| Chronic unpredictable mild stress | Decreased | p38 MAPK, Caspase-3 | frontiersin.orgnih.gov |
| Rotenone-induced neurodegeneration | Inhibited | Caspase-3, ER stress | aging-us.com |
| Early brain injury after SAH | Attenuated | Notch1/ASK1/p38 MAPK signaling | nih.gov |
| Microglia-mediated neurotoxicity | Protected against | Microglial activation, NF-κB | nih.gov |
Modulation of Neurosteroid Levels
This compound has been found to modulate the levels of neurosteroids in the brain, which are known to act as allosteric modulators of neurotransmitter receptors, particularly the GABAA receptor. pnas.orgfrontiersin.orggoogle.com This modulation is hypothesized to contribute to the anxiolytic effects of this compound, potentially explaining rapid effects observed before significant serotonin reuptake inhibition occurs. novapublishers.comfrontiersin.orgresearchgate.net Research indicates that this compound can increase brain levels of neurosteroids such as allopregnanolone (3α, 5α-THP). pnas.orgfrontiersin.orgresearchgate.netresearchgate.net This increase may occur through direct interference with enzymes involved in neurosteroid synthesis, such as 3α-hydroxysteroid oxidoreductase, or by inhibiting competing pathways. pnas.orgfrontiersin.orgresearchgate.net Studies in both rats and depressed patients have shown elevated levels of allopregnanolone in the brain and cerebrospinal fluid following this compound treatment. pnas.orgfrontiersin.orgresearchgate.net
Table 3: Effects of this compound on Neurosteroid Levels
| Neurosteroid | Observed Effect (Animal Studies) | Observed Effect (Human Studies) | Proposed Mechanism | Source |
| Allopregnanolone (3α, 5α-THP) | Increased in brain | Increased in CSF and plasma | Modulation of neurosteroidogenic enzymes (e.g., 3α-HSD), inhibition of oxidation | pnas.orgfrontiersin.orgresearchgate.netresearchgate.net |
| 5α-androstane-3α,17β-diol | Elevated in brain/serum ratio | Not specified | Activation of 3α-hydroxysteroid dehydrogenase | jst.go.jp |
Glutamatergic Neurotransmission Modulation
While primarily known for its effects on the serotonergic system, this compound also appears to modulate glutamatergic neurotransmission. frontiersin.org Glutamate is the primary excitatory neurotransmitter in the mammalian nervous system and plays a crucial role in various brain functions, including mood and cognition. nih.gov The precise mechanisms by which this compound influences glutamatergic signaling are still under investigation, but this modulation may contribute to its therapeutic effects and potentially its impact on neuroplasticity. novapublishers.com
Sigma-1 Receptor Action
This compound has been shown to interact with the sigma-1 receptor. frontiersin.org The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum that modulates various cellular processes, including calcium signaling, protein folding, and neurotransmission. Activation of this receptor has been linked to anti-inflammatory and neuroprotective effects in certain cell culture models. explorationpub.com this compound's action at the sigma-1 receptor may contribute to its effects on neuroinflammation and neuroprotection, independent of its primary action on serotonin reuptake. frontiersin.orgexplorationpub.com
Functional Inhibition of Acid Sphingomyelinase (FIASMA) and the Ceramide System
This compound is recognized as a functional inhibitor of acid sphingomyelinase (FIASMA). pnas.org Acid sphingomyelinase is an enzyme involved in the hydrolysis of sphingomyelin (B164518) into ceramide. nih.govdisprot.org Modulation of this enzyme and the resulting levels of ceramide can impact various cellular processes, including apoptosis, inflammation, and cell signaling. metabolomicsworkbench.orgciteab.comnih.gov By inhibiting acid sphingomyelinase, this compound can alter the balance of sphingolipids, potentially contributing to its observed anti-apoptotic and anti-inflammatory effects. pnas.org
Table 4: Overview of this compound's Actions on the Ceramide System
| Target | Type of Action | Downstream Effect | Source |
| Acid Sphingomyelinase (ASM) | Functional Inhibition | Altered sphingomyelin/ceramide balance | pnas.org |
| Ceramide Levels | Decreased (indirectly) | Potential impact on apoptosis, inflammation, signaling | metabolomicsworkbench.orgciteab.comnih.gov |
Impact on mTOR Pathway
Research into the neurobiological mechanisms of this compound action has increasingly focused on intracellular signaling pathways, including the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is recognized for its critical role in various neuronal functions, such as protein synthesis, synaptic plasticity, neurogenesis, and cell survival, processes implicated in the pathophysiology and treatment of mood disorders. oup.comcsic.es
Studies have demonstrated that chronic treatment with this compound can influence mTOR signaling in a region-dependent manner in the brain. Specifically, chronic administration of this compound has been shown to attenuate the reduction in mTOR phosphorylation induced by chronic unpredictable mild stress (CUMS) in the hippocampus and amygdala of mice. researchgate.netnih.govnih.govscite.ai This suggests that this compound can counteract stress-induced impairments in mTOR pathway activity in these key brain regions associated with mood regulation. However, this effect was not consistently observed in other regions like the frontal cortex or hypothalamus in some studies. researchgate.netnih.govnih.gov
Activation of the mTOR signaling pathway by chronic this compound treatment appears to be crucial for its antidepressant-like effects and its impact on synaptic plasticity. Research indicates that this compound-induced increases in synaptic protein levels, such as PSD-95 and synapsin I, in the hippocampus are mediated through the activation of the mTOR pathway. researchgate.netnih.govnih.gov These effects on synaptic proteins, which are vital for synaptic structure and function, were blocked by co-administration of rapamycin, a known inhibitor of mTOR. researchgate.netnih.govnih.govfrontiersin.org This provides strong evidence that the mTOR pathway is a necessary component for at least some of the neurobiological effects of this compound, particularly those related to synaptic plasticity in the hippocampus. nih.govfrontiersin.org
Upstream regulators of the mTOR pathway, including the PI3K/Akt and MAPK/ERK pathways, have also been implicated in the effects of antidepressants. Some studies suggest that this compound may influence these upstream molecules, which can subsequently lead to mTOR activation. frontiersin.orgoup.com The BDNF-TrkB signaling pathway is also considered an upstream activator that can converge on mTORC1 signaling, and this compound has been shown to affect BDNF levels and TrkB signaling, potentially contributing to mTOR activation. frontiersin.orgmdpi.com
While chronic this compound treatment consistently shows an impact on mTOR signaling in specific brain regions in vivo, some in vitro studies in cultured hippocampal neurons have presented findings suggesting that while this compound increases upstream regulators like phospho-Akt and phospho-ERK, its effects on synaptic proteins might occur through mechanisms independent of direct mTOR activation in that specific context. oup.com This highlights the complexity of this compound's mechanisms and potential differences between in vitro and in vivo conditions or regional variations in signaling reliance.
Pharmacological Profile of Fluoxetine
Pharmacokinetics
The pharmacokinetics of fluoxetine are notable for its relatively slow elimination and the formation of an active metabolite, contributing to its prolonged effects.
Absorption and Bioavailability
This compound is well absorbed following oral administration. hres.ca Despite extensive absorption, hepatic first-pass metabolism reduces its oral bioavailability to below 90%. mdpi.comdrugbank.com Some sources indicate bioavailability between 60% and 80%. wikipedia.org Peak plasma concentrations are typically reached within 6 to 8 hours after a single oral dose. hres.camims.com Food does not appear to significantly affect the systemic bioavailability of this compound, although it may slightly delay absorption. hres.ca
Distribution and Tissue Accumulation
This compound is highly lipophilic and exhibits a large volume of distribution (Vd), ranging from 12 to 100 L/kg, which indicates substantial accumulation in tissues. mdpi.comdrugbank.compharmgkb.orgscielo.br Compared to other SSRIs, this compound has the highest volume of distribution. mdpi.com It is highly bound to plasma proteins, primarily albumin and α₁-acid glycoprotein, with approximately 94-95% protein binding. drugbank.comwikipedia.orgmims.com This high protein binding allows the drug and its active metabolite, northis compound (B159337), to distribute to the brain. drugbank.com this compound is widely distributed throughout the body and readily crosses the blood-brain barrier. mims.com While it accumulates in several tissues, its accumulation in the brain is reported to be significantly lower compared to some other SSRIs, with a brain to plasma ratio of 2.6:1 in patients. mdpi.compharmgkb.org Tissue distribution studies in animals have shown this compound to be most highly concentrated in the lungs, with distribution coefficients relative to whole blood being significantly higher in the lungs (60x), liver (38x), spleen (20x), brain (15x), heart (10x), and kidneys (9x). nih.gov
Metabolism and Metabolites
This compound undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. pharmgkb.orgresearchgate.netfda.gov
The primary metabolic pathway for this compound is N-demethylation, which produces the only identified active metabolite, northis compound. hres.capharmgkb.orgresearchgate.netfda.gov Northis compound is also an SSRI and contributes to the long duration of action of this compound. hres.caresearchgate.net this compound is administered as a racemic mixture of two enantiomers, R- and S-fluoxetine. pharmgkb.org S-fluoxetine is slightly more potent in inhibiting serotonin (B10506) reuptake than R-fluoxetine. pharmgkb.orgmedcraveonline.com This difference in potency is more pronounced for the active metabolite, with S-northis compound having approximately 20 times greater reuptake blocking potency than R-northis compound. pharmgkb.orgmedcraveonline.com The formation of northis compound from this compound is stereoselective. researchgate.net
Multiple cytochrome P450 (CYP) enzymes are involved in the metabolism of this compound to its N-desmethyl metabolites, including CYP2D6, CYP2C19, CYP2C9, CYP3A4, and CYP3A5. mdpi.compharmgkb.orgmedcraveonline.comnih.gov While several enzymes contribute to the N-demethylation of this compound, CYP2D6, CYP2C9, and CYP3A4 appear to be the major contributing enzymes for phase I metabolism. drugbank.com In vivo studies in humans indicate that CYP2D6 plays a significant role. researchgate.net However, this compound and northis compound are inhibitors of CYP2D6-mediated reactions. mdpi.compharmgkb.orgmedcraveonline.com Consequently, the involvement of CYP2C19, CYP2C9, CYP3A4, and CYP3A5 in this compound metabolism becomes more prominent during chronic administration as CYP2D6 activity is reduced due to this inhibition. mdpi.compharmgkb.org In vitro studies have also shown this compound to have inhibitory efficacy against CYP2C19, CYP2C9, and CYP3A4. mdpi.compharmgkb.orgmedcraveonline.com In addition to N-demethylation, this compound and potentially northis compound undergo O-dealkylation mediated by CYP2C19 and CYP3A4, producing para-trifluoromethylphenol, which is subsequently metabolized to hippuric acid. drugbank.comnih.gov
The cytochrome P450 isoforms, particularly CYP2D6, exhibit genetic variations that impact their catalytic activity. mdpi.compharmgkb.org CYP2D6 is a highly polymorphic enzyme, and genetic variability in its function can be clinically important regarding this compound metabolism. wikipedia.orgnih.gov Studies have demonstrated that individuals with genetically predicted CYP2D6 poor metabolizer status (having two no-function alleles) tend to have higher steady-state plasma concentrations of this compound and lower concentrations of northis compound. researchgate.net This genetic polymorphism contributes to the interindividual variability observed in this compound plasma concentrations. nih.govresearchgate.net The frequency of CYP2D6 poor metabolizers varies among ethnic groups, being approximately 5-10% in Caucasians and 1% in East Asians. bpac.org.nz
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value Range / Description | Source(s) |
| Oral Bioavailability | <90%, 60-80% | mdpi.comdrugbank.comwikipedia.org |
| Time to Peak Plasma Conc | 6-8 hours | hres.camims.com |
| Plasma Protein Binding | 94-95% | drugbank.comwikipedia.orgmims.com |
| Volume of Distribution | 12-100 L/kg | mdpi.comdrugbank.compharmgkb.orgscielo.br |
| Brain:Plasma Ratio | 2.6:1 | mdpi.compharmgkb.org |
| Primary Metabolism | Hepatic, N-demethylation to northis compound | hres.capharmgkb.orgresearchgate.netfda.gov |
| Major Metabolite | Northis compound (active) | hres.capharmgkb.orgresearchgate.netfda.gov |
| Elimination Half-life (this compound) | 1-3 days (acute), 4-6 days (chronic) | hres.cadrugbank.comfda.gov |
| Elimination Half-life (Northis compound) | 4-16 days | hres.cadrugbank.comfda.gov |
| Primary Elimination Route | Hepatic metabolism to inactive metabolites, urinary excretion | hres.cafda.gov |
Table 2: Cytochrome P450 Enzymes Involved in this compound Metabolism
| Enzyme | Role in this compound Metabolism | Notes | Source(s) |
| CYP2D6 | Major contributor to N-demethylation, highly polymorphic | Inhibited by this compound and northis compound; significant role in S-northis compound formation. pharmgkb.orgmedcraveonline.comresearchgate.net | mdpi.commims.compharmgkb.orgresearchgate.netmedcraveonline.comnih.govresearchgate.netheraldopenaccess.us |
| CYP2C19 | Involved in N-demethylation and O-dealkylation | Contribution increases with chronic dosing due to CYP2D6 inhibition; inhibited by this compound. mdpi.comdrugbank.compharmgkb.orgmedcraveonline.comnih.gov | mdpi.comdrugbank.compharmgkb.orgmedcraveonline.comnih.govnih.govresearchgate.netheraldopenaccess.us |
| CYP2C9 | Involved in N-demethylation | Contribution increases with chronic dosing due to CYP2D6 inhibition; preferentially catalyzes R-fluoxetine demethylation; inhibited by this compound. mdpi.comdrugbank.compharmgkb.orgmedcraveonline.comresearchgate.net | mdpi.comdrugbank.compharmgkb.orgmedcraveonline.comnih.govresearchgate.netheraldopenaccess.us |
| CYP3A4 | Involved in N-demethylation and O-dealkylation | Contribution increases with chronic dosing due to CYP2D6 inhibition; inhibited by this compound. mdpi.comdrugbank.compharmgkb.orgmedcraveonline.comnih.gov | mdpi.comdrugbank.compharmgkb.orgmedcraveonline.comnih.govnih.govheraldopenaccess.us |
| CYP3A5 | Involved in N-demethylation | Contribution increases with chronic dosing due to CYP2D6 inhibition. mdpi.compharmgkb.orgmedcraveonline.com | mdpi.compharmgkb.orgmedcraveonline.comnih.govheraldopenaccess.us |
Self-Inhibition of Metabolism
This compound and its active metabolite, northis compound, are known inhibitors of certain cytochrome P450 (CYP) enzymes, particularly CYP2D6. wikipedia.orgnih.govmedcraveonline.com This inhibitory activity can lead to the self-inhibition of their own metabolism. wikipedia.orguzh.ch As a result, the elimination half-life of this compound can increase with chronic use compared to a single dose. wikipedia.org This self-inhibition contributes to the non-linear pharmacokinetics observed at higher doses. mdpi.comnih.gov While CYP2D6 is a major enzyme involved in the metabolism of this compound to northis compound, other enzymes such as CYP2C9, CYP2C19, CYP3A4, and CYP3A5 also play a role, and their influence may become more significant during chronic administration when CYP2D6 activity is diminished due to inhibition by this compound and northis compound. medcraveonline.comdrugbank.compharmgkb.org
Elimination and Half-Lives
This compound is extensively metabolized in the liver, primarily through oxidative metabolism and conjugation. pharmgkb.orgpharmgkb.org The main metabolic pathway involves the N-demethylation of this compound to its active metabolite, northis compound. nih.govpharmgkb.org Approximately 2.5% of the administered dose is excreted unchanged in the urine. nih.gov Both this compound and northis compound have long elimination half-lives, which is a distinguishing feature compared to other antidepressants. wikipedia.org The elimination half-life of this compound typically ranges from 1 to 3 days after acute administration and increases to 4 to 6 days after chronic use. wikipedia.orgdrugbank.comnih.gov The half-life of northis compound is even longer, ranging from 4 to 16 days after both acute and chronic administration. uzh.chdrugbank.commedicines.org.uk These long half-lives contribute to the significant accumulation of this compound and northis compound in the body during chronic treatment and result in a prolonged presence of the drug for several weeks after discontinuation. drugbank.commedicines.org.uknih.gov
Non-linear Pharmacokinetics at Higher Doses
The pharmacokinetics of this compound exhibit non-linear characteristics, particularly at higher doses. mdpi.comnih.govnih.gov This is indicated by a disproportionate increase in plasma levels as the dosage is increased. uzh.chmdpi.comnih.gov This non-linearity is attributed, in part, to the self-inhibition of metabolism by this compound and northis compound, primarily affecting CYP2D6. wikipedia.orguzh.ch As enzyme activity becomes saturated or inhibited at higher drug concentrations, the rate of metabolism does not increase proportionally with the dose, leading to higher-than-predicted plasma concentrations. mdpi.comfda.gov This characteristic is important to consider when adjusting doses, as it can lead to significant increases in drug exposure. uzh.chmdpi.com
Pharmacodynamics
The pharmacodynamic profile of this compound is primarily defined by its interaction with neurotransmitter transporters and receptors.
Selectivity for Serotonin Transporter (SERT/SLC6A4)
This compound is classified as a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgnih.gov Its primary mechanism of action involves the potent inhibition of the serotonin transporter (SERT), also known as SLC6A4. pharmgkb.orgnih.govnih.govpsychopharmacologyinstitute.combiologists.com SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the action of serotonin. biologists.comwikipedia.org By blocking SERT, this compound increases the concentration and prolongs the presence of serotonin in the synaptic space, thereby enhancing serotonergic neurotransmission. wikipedia.orgnih.govnih.gov This selective inhibition of serotonin reuptake is considered the main contributor to its antidepressant effects. nih.govnih.gov
Minimal Activity on Noradrenergic and Dopaminergic Reuptake (at therapeutic doses)
At therapeutic doses, this compound exhibits minimal or no appreciable inhibitory activity on the reuptake of norepinephrine (B1679862) and dopamine (B1211576). wikipedia.orgnih.govnih.govmedcentral.com This selectivity for the serotonin transporter distinguishes it from tricyclic antidepressants and serotonin-norepinephrine reuptake inhibitors (SNRIs), which inhibit the reuptake of both serotonin and norepinephrine. medscape.org While this compound is primarily a SERT inhibitor, some research suggests that at higher concentrations, it may interact with other systems, such as acting as an antagonist at 5HT2C receptors, which could indirectly influence norepinephrine and dopamine levels in certain brain regions like the prefrontal cortex. wikipedia.orgpsychopharmacologyinstitute.com However, its direct effect on noradrenergic and dopaminergic reuptake at typical therapeutic doses is considered negligible. wikipedia.orgnih.govnih.govmedcentral.com
Clinical Efficacy and Therapeutic Applications
Major Depressive Disorder (MDD)
Fluoxetine is an approved treatment for major depression in both adults and children. wikipedia.org
Efficacy in Adult and Pediatric Populations
In adult populations, meta-analyses of clinical trials have indicated that this compound is more effective than placebo in the treatment of MDD. wikipedia.orgpharmaceutical-journal.com Studies have shown significant improvement in depressive symptoms in adults treated with this compound. dovepress.com
The efficacy of this compound in children and adolescents with MDD has been established in placebo-controlled clinical trials. fda.govnih.gov Studies involving pediatric outpatients diagnosed with MDD have shown that this compound produced a statistically significantly greater mean change from baseline compared to placebo on measures of depression severity, such as the Children's Depression Rating Scale-Revised (CDRS-R). fda.govnih.govopenrepository.com For instance, a meta-analysis of randomized controlled trials in children and adolescents with MDD found a mean change from baseline in CDRS-R favoring this compound treatment. nih.govopenrepository.com The efficacy of this compound for MDD has been demonstrated in pediatric outpatients aged 8 to 18 years. fda.gov
Comparison with Placebo and Other Antidepressants
Clinical trials have consistently shown this compound to be more effective than placebo in treating MDD in adults. wikipedia.orgpharmaceutical-journal.comnih.gov A large meta-analysis of 522 double-blind, randomized controlled trials found that all 21 antidepressants included, including this compound, were more efficacious than placebo for the acute treatment of adults with MDD. pharmaceutical-journal.comox.ac.uk
When compared to other antidepressants, particularly older tricyclic antidepressants (TCAs), this compound has shown comparable efficacy in treating depressive symptoms. nih.govnih.gov Some studies have found no statistically significant difference in efficacy between this compound and TCAs as a class. nih.gov However, some meta-analyses suggest that while all antidepressants are more effective than placebo, there are differences in efficacy among them, with some, like escitalopram (B1671245) and sertraline (B1200038), showing higher response rates than others, including this compound, in adults. pharmaceutical-journal.comox.ac.uk Conversely, this compound has been found to be more tolerable than TCAs, leading to potentially better patient compliance. nih.govnih.gov
In pediatric populations, while this compound has demonstrated efficacy over placebo, a meta-analysis suggested that the effect size in children and adolescents is smaller than that observed in adults. mrctcenter.org This analysis indicated that the largest reduction in CDRS-R score compared to placebo was seen with sertraline, followed by this compound. mrctcenter.org
Rapid Onset of Antidepressant Effect
While the full therapeutic effects of this compound typically become evident over several weeks, some studies suggest that early improvements in depression symptoms may occur sooner. consensus.app Analyses of clinical trial data have indicated statistically significant improvement in depression symptoms with this compound compared to placebo as early as the first week of treatment. nih.govconsensus.appnih.gov However, the probability of achieving a full clinical response may not differ significantly from placebo in the very initial phase. consensus.app Continued improvement is generally observed over a longer period. consensus.app
Role in Treatment-Resistant Depression (in combination with Olanzapine)
For patients with treatment-resistant depression (TRD), defined generally as a failure to respond to at least two antidepressant trials, the combination of this compound and the atypical antipsychotic olanzapine (B1677200) has shown superior efficacy compared to monotherapy with either agent. dovepress.compsychiatryonline.orgresearchgate.netresearchgate.netmedigraphic.com This combination is an FDA-approved medication for bipolar depression, including cases of TRD. nih.gov
Studies have shown that the olanzapine/fluoxetine combination can lead to greater improvement in depressive symptoms and higher response and remission rates compared to this compound alone in patients with TRD. dovepress.comresearchgate.netmedigraphic.com The improvement with the combination therapy can also occur earlier than with this compound monotherapy. researchgate.netresearchgate.net Clinical trials have demonstrated rapid reduction in depression rating scale scores with the olanzapine/fluoxetine combination in patients who had responded inadequately to antidepressant monotherapy. dovepress.com
Obsessive-Compulsive Disorder (OCD)
This compound is effective in the treatment of obsessive-compulsive disorder (OCD) in adults. wikipedia.org
Efficacy in Adult and Pediatric Populations
The efficacy of this compound for the treatment of obsessions and compulsions in adult patients with OCD has been established in clinical trials. fda.gov Studies have shown significant reduction in OCD symptom severity with this compound treatment. fda.gov
This compound is also effective for treating OCD in children and adolescents. wikipedia.org Its efficacy in this population has been demonstrated in placebo-controlled clinical trials. fda.govnih.govkglmeridian.com Studies in pediatric patients with OCD have shown that this compound is associated with significantly greater reduction of OCD symptom severity compared with placebo, as measured by scales such as the Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS). fda.govnih.govkglmeridian.com Meta-analyses of SSRIs in the treatment of childhood and adolescent OCD have indicated that this compound is more effective than placebo. psychiatryonline.org
Here is a summary of some key efficacy findings:
| Condition | Population | Key Finding | Source(s) |
| Major Depressive Disorder (MDD) | Adults | More effective than placebo. wikipedia.orgpharmaceutical-journal.comnih.gov Comparable efficacy to TCAs, but generally better tolerated. nih.govnih.gov | wikipedia.orgpharmaceutical-journal.comnih.govnih.gov |
| Major Depressive Disorder (MDD) | Children/Adolescents | Statistically significantly greater improvement than placebo on depression severity scales. fda.govnih.govopenrepository.com Effect size may be smaller than in adults. mrctcenter.org | fda.govnih.govopenrepository.commrctcenter.org |
| Treatment-Resistant Depression (with Olanzapine) | Adults | Superior efficacy to monotherapy; greater and earlier improvement in depressive symptoms. dovepress.compsychiatryonline.orgresearchgate.netresearchgate.netmedigraphic.com | dovepress.compsychiatryonline.orgresearchgate.netresearchgate.netmedigraphic.com |
| Obsessive-Compulsive Disorder (OCD) | Adults | Effective in reducing obsessions and compulsions. wikipedia.orgfda.gov | wikipedia.orgfda.gov |
| Obsessive-Compulsive Disorder (OCD) | Children/Adolescents | Significantly greater reduction in OCD symptom severity compared to placebo. fda.govnih.govkglmeridian.com More effective than placebo. psychiatryonline.org | fda.govnih.govkglmeridian.compsychiatryonline.org |
Bulimia Nervosa and Binge Eating Disorder
This compound has demonstrated efficacy in the management of bulimia nervosa, particularly in reducing the frequency of binge eating and vomiting episodes. nih.govnih.govopenneurologyjournal.com Research indicates that this compound is superior to placebo in decreasing these bulimic symptoms. nih.govnih.gov For instance, an 8-week double-blind trial involving 387 bulimic women showed that this compound significantly reduced the frequency of weekly binge-eating and vomiting episodes at the study's end. nih.gov A large multicenter study confirmed the superiority of this compound compared to placebo, with a notable reduction in both binge eating crises (67% vs. 33%) and purging phenomena (56% vs. 5%). openneurologyjournal.com Lower doses were not as effective in this study. openneurologyjournal.com
Moreover, studies have explored the role of this compound in preventing relapse in patients with bulimia nervosa who have responded to acute treatment. psychiatryonline.orgresearchgate.net A 52-week study found that patients who continued treatment with this compound exhibited a longer time to relapse compared to those receiving placebo. psychiatryonline.orgresearchgate.net Quantitative analysis in this study indicated that the efficacy of this compound treatment was statistically superior to placebo across various measures, including the frequency of vomiting and binge eating episodes. psychiatryonline.orgresearchgate.net
For binge eating disorder (BED), this compound has also shown effectiveness in reducing binge-eating frequency. openneurologyjournal.comnih.gov A 6-week, placebo-controlled trial in outpatients with BED demonstrated that this compound led to a significantly greater reduction in the frequency of binge eating compared to placebo. nih.gov This study also reported significant reductions in body mass index and weight with this compound treatment. nih.gov However, some more recent trials with longer durations (16-20 weeks) have not found this compound to be effective in reducing binge eating or weight in BED. psychiatryonline.org
While this compound has shown promise in reducing binge eating episodes in BED, some research suggests that its impact on eating disorder psychopathology may be less pronounced compared to psychotherapy like Cognitive Behavioral Therapy (CBT). psychiatryonline.orgqucosa.de Some studies did not find increased treatment efficacy when this compound was added to CBT, although binge remission rates were better in groups treated with CBT and this compound than with medication alone. psychiatryonline.org
Panic Disorder (with or without agoraphobia)
This compound has been associated with statistically significant improvements in panic attack symptoms and broader symptom measures in patients with panic disorder. cambridge.orgaafp.org Studies have shown that this compound is effective in reducing the frequency of panic attacks compared to placebo. cambridge.orgaafp.orgpsychiatryonline.org For example, one study reported that the estimated odds of achieving at least a 50% reduction from baseline in the number of full panic attacks were significantly higher for this compound-treated patients compared to the placebo group at both 6 weeks and end-point. cambridge.org Similarly, the odds of achieving panic-free status were also higher with this compound treatment. cambridge.org
Beyond panic attack frequency, this compound treatment has been linked to significant reductions in anxiety, phobic avoidance, and depressive symptoms in individuals with panic disorder. aafp.orgpsychiatryonline.org A study comparing different doses of this compound to placebo found that a higher dose was associated with significantly greater improvement across a range of symptom domains, including anxiety, phobia, and depression. aafp.orgpsychiatryonline.org
Comparative studies have also assessed the efficacy of this compound against other pharmacotherapies for panic disorder. A pilot double-blind clinical trial comparing this compound and clomipramine (B1669221) found that both drugs produced similar antipanic effectiveness, with favorable responses observed in a high percentage of patients in both treatment groups. bjbms.org
Premenstrual Dysphoric Disorder (PMDD)
This compound has been found to be effective in reducing the symptoms associated with Premenstrual Dysphoric Disorder (PMDD). nih.govresearchgate.netaafp.org Research, including controlled and open-label clinical trials, has demonstrated a decrease in PMDD symptoms during treatment with this compound. nih.govresearchgate.net
Studies have investigated different dosing strategies for this compound in PMDD, including continuous daily dosing and intermittent luteal-phase dosing. nih.govresearchgate.netaafp.orgcapes.gov.br Premenstrual daily dosing with this compound has been shown to effectively treat mood, physical, and social functioning symptoms related to PMDD. capes.gov.br One placebo-controlled trial using computerized diaries found that a specific dose of this compound demonstrated significant improvement in mean symptom scores compared with placebo. capes.gov.br Both this compound groups in this study showed a significant advantage over placebo for mood-related symptoms, and the higher dose also showed a significant advantage for physical symptoms such as breast tenderness, bloating, and joint/muscle pain. capes.gov.br
While continuous dosing is effective, preliminary findings suggest that intermittent luteal-phase dosing may also be a suitable treatment strategy for selected patients with PMDD. nih.govresearchgate.net Several studies have indicated that serotoninergic antidepressants, including this compound, are effective when used intermittently during the luteal phase of the menstrual cycle. aafp.org
Other Investigational and Off-Label Uses
This compound has been explored for its potential therapeutic effects in conditions beyond its primary indications.
Post-Traumatic Stress Disorder (PTSD)
A meta-analysis of randomized controlled trials concluded that this compound could be an effective treatment for PTSD, showing higher responder status and less severe PTSD symptoms at trial endpoint compared to placebo groups. nih.govnsj.org.sa Another double-blind, randomized, placebo-controlled study conducted in various regions found that this compound was associated with greater improvement from baseline in PTSD symptom scores than placebo, with statistically significant differences observed relatively early in treatment. psychiatrist.compsychiatrist.com Compared with placebo, this compound was also associated with significantly greater improvement in total symptom scores and intrusive and hyperarousal subscores, as well as improvements in measures of global impression, anxiety, and depression. psychiatrist.compsychiatrist.com
Generalized Anxiety Disorder (GAD)
While widely used in clinical practice for Generalized Anxiety Disorder (GAD), the evidence supporting this compound's efficacy specifically for GAD in some populations has been considered limited. nih.govnih.govresearchgate.net Reviews of clinical trials, particularly in Chinese patients, have noted that while short-term efficacy had been established in open-label, head-to-head controlled trials comparing this compound to other anxiolytics, there was a lack of strong evidence from placebo-controlled studies. nih.govnih.govresearchgate.net These reviews often highlight the high risk of bias in the included studies, small sample sizes, and the absence of placebo control groups as limitations. nih.govnih.govresearchgate.net
Some research suggests that this compound may have a rapid onset of action in GAD, potentially within 1-2 weeks, and may be effective in maintenance treatment. nih.govnih.govresearchgate.net However, definitive recommendations for this compound as a reliable first-line treatment for GAD, particularly in certain populations, have been cautious due to the limitations in the available research. nih.govnih.govresearchgate.net
Impulsive Aggression
This compound has been investigated for its potential to reduce impulsive aggressive behavior. nih.govjwatch.orgresearchgate.netfrontiersin.orgfrontiersin.org Central serotonergic system dysfunction is thought to be related to impulsive aggressive behavior, and pharmacologic enhancement of serotonin (B10506) activity could potentially reduce this behavior. nih.govresearchgate.netfrontiersin.org
A double-blind, randomized, placebo-controlled trial in individuals with Intermittent Explosive Disorder (IED) and histories of impulsive aggressive behavior found that this compound treatment resulted in a sustained reduction in aggression and irritability scores. nih.govresearchgate.net This reduction was apparent relatively early in the treatment course. nih.govresearchgate.net this compound was also found to be superior to placebo in the proportion of responders based on global improvement scales. nih.govresearchgate.net Closer examination of the data revealed that a percentage of this compound-treated subjects achieved full or partial remission of impulsive aggressive behaviors. nih.govresearchgate.net
Another study evaluating the anti-aggressive efficacy of this compound in patients with personality disorders and a history of impulsive aggression demonstrated that this compound led to a significant reduction in scores for verbal aggression, aggression against objects, and irritability compared with placebo. jwatch.org These findings suggest that SSRIs like this compound can diminish impulsive aggression independently of their antidepressant action. jwatch.org While effective, research indicates that this compound may lead to full or partial remission of impulsive aggressive behaviors in a notable percentage of individuals with IED, but not all. nih.govresearchgate.net
Social Anxiety Disorder (limited efficacy)
Research into the efficacy of this compound for Social Anxiety Disorder (SAD), also known as social phobia, has yielded varied results. Some studies suggest that this compound may be effective in treating SAD, with observed improvements in measures of social anxiety and phobic avoidance. nih.gov For instance, a 12-week open clinical trial involving 16 patients with a primary diagnosis of social phobia reported significant improvement in symptoms from baseline to endpoint in the majority of patients who completed the trial. nih.gov Another study in children and adolescents aged 7 to 17 with SAD indicated that this compound was significantly effective and well tolerated, with the beneficial effect increasing over time. psychiatry-psychopharmacology.compsikofarmakoloji.org Factors such as younger age, lower baseline social anxiety scores, absence of a family history of depression and/or anxiety disorders, and lower maternal social anxiety scores were suggested to predict a better outcome in this population. psychiatry-psychopharmacology.compsikofarmakoloji.org
However, other studies have presented less conclusive findings. Two placebo-controlled trials of this compound for SAD have reported negative results. psychiatrist.com While a large two-site trial found efficacy for both this compound and cognitive-behavioral therapy (CBT) over placebo in patients with generalized social phobia, the response rates for this compound alone were comparable to those for CBT alone or CBT plus placebo. psychiatrist.com
| Study Type | Population | Duration | Key Finding | Citation |
| Open Clinical Trial | Adults with Social Phobia | 12 weeks | Significant improvement in social anxiety and phobic avoidance in responders. | nih.gov |
| Naturalistic Retrospective Study | Children/Adolescents with SAD | 8 and 12 weeks | Significantly effective, efficacy increased over time. Predictors of better outcome identified. | psychiatry-psychopharmacology.compsikofarmakoloji.org |
| Randomized Controlled Trial (compared to CBT) | Adults with Generalized Social Phobia | 14 weeks | Efficacy over placebo, but comparable to CBT alone or CBT plus placebo. Response rate 50.9%. | psychiatrist.com |
| Placebo-Controlled Trials | Adults with SAD | Not specified | Two studies reported negative findings. | psychiatrist.com |
Cataplexy
This compound has a role in the treatment of cataplexy, a symptom often associated with narcolepsy. jtsm.org It is noted for its effectiveness in reducing cataplexy attacks. jtsm.org While systematic research evidence specifically supporting antidepressants for cataplexy may be limited, this compound, as a selective serotonin reuptake inhibitor (SSRI), is frequently used in the treatment of cataplexy in narcolepsy. bioprojet.nldovepress.com Limited data from Class III and Class IV evidence studies have reported minor improvements in cataplexy with this compound. bioprojet.nl A pilot study evaluating this compound in six patients with poorly controlled cataplexy showed a mean reduction of 92% in the number of cataplectic episodes per week after 20 weeks of treatment. nih.govneurology.org
| Study Type | Population | Duration | Key Finding | Citation |
| Pilot Study | Patients with Cataplexy | 20 weeks | Mean reduction of 92% in cataplectic episodes per week. | nih.govneurology.org |
| Evidence Studies | Patients with Cataplexy | Not specified | Limited data suggests minor improvements in cataplexy. | bioprojet.nl |
Alcohol Dependence
The efficacy of this compound in treating alcohol dependence, particularly in patients with comorbid depression, has been investigated. A 12-week double-blind, placebo-controlled trial involving patients with comorbid major depressive disorder and alcohol dependence demonstrated that the this compound group showed significantly greater improvement in depressive symptoms and lower total alcohol consumption compared to the placebo group. nih.gov A 1-year follow-up study of patients from a previous 3-month trial also indicated that the this compound group continued to show less depression and less drinking than the placebo group. researchgate.net
However, the results are not consistently positive across all studies. A placebo-controlled, double-blind study of this compound in male patients with severe alcohol dependence without other Axis I disorders did not find a reduction in clinically significant relapse rates. nih.gov In this study, supportive living arrangements after hospital discharge were associated with reduced relapse rates, rather than this compound treatment. nih.gov Another placebo-controlled trial in alcohol-dependent subjects without comorbid major depression found no significant effects of this compound on alcohol consumption, although it did reduce depression scores in subjects with current major depression. psychiatryonline.org
| Study Type | Population | Duration | Key Finding | Citation |
| Double-Blind, Placebo-Controlled Trial | Patients with Comorbid Depression and Alcohol Dependence | 12 weeks | Significant reduction in depressive symptoms and alcohol consumption compared to placebo. | nih.gov |
| 1-Year Follow-up Study | Patients with Comorbid Depression and Alcohol Dependence | 1 year | Continued less depression and less drinking compared to placebo group. | researchgate.net |
| Placebo-Controlled, Double-Blind Study | Male Patients with Severe Alcohol Dependence (no other Axis I disorders) | 12 weeks | No reduction in clinically significant relapse rates. Supportive living arrangements were beneficial. | nih.gov |
| Placebo-Controlled Trial | Alcohol-Dependent Subjects (without comorbid depression) | 12 weeks | No significant effect on alcohol consumption; reduced depression scores in those with current major depression. | psychiatryonline.org |
Trichotillomania
Studies investigating the efficacy of this compound for trichotillomania (hair pulling disorder) have largely shown limited benefit. Several studies have reported no significant changes in hair-pulling severity compared to waitlist or placebo groups. mdpi.com For example, a long-term, double-blind, placebo-controlled crossover trial involving adult chronic hair pullers found no significant differences between this compound and placebo treatments across various measures of hair pulling and urge to pull. nih.gov Similarly, an 18-week placebo-controlled, double-blind crossover study did not demonstrate the short-term efficacy of this compound in treating trichotillomania. psychiatryonline.org
In comparative studies, behavioral therapy, such as habit reversal, has demonstrated superiority over this compound in reducing trichotillomania symptoms. jwatch.orgnih.gov A 12-week randomized, waiting-list controlled study comparing behavioral therapy and this compound found that the behavioral therapy group showed a significantly greater reduction in symptoms and higher effect sizes than the this compound and waiting-list groups. nih.gov
| Study Type | Population | Duration | Key Finding | Citation |
| Long-Term, Double-Blind, Placebo-Controlled Crossover Trial | Adult Chronic Hair Pullers | 31 weeks | No significant differences between this compound and placebo for measures of hair pulling/urge. | nih.gov |
| Placebo-Controlled, Double-Blind Crossover Study | Adult Chronic Hair Pullers | 18 weeks | Short-term efficacy not demonstrated. | psychiatryonline.org |
| Randomized, Waiting-List Controlled Study (vs. Behavioral Therapy) | Patients with Trichotillomania | 12 weeks | Behavioral therapy was superior to this compound in reducing symptoms. | jwatch.orgnih.gov |
Selective Mutism
This compound has shown promise in the treatment of selective mutism, particularly in children and adolescents. An 8-week open-label clinical study involving 17 children with selective mutism reported that a significant majority (76%) showed improvement in measures of mutism, depression, and anxiety. jkacap.org A 9-week open trial with 21 children also found that 76% improved, exhibiting diminished anxiety and increased speech in public settings. nih.gov Improvement in this study was inversely correlated with age. nih.gov
A double-blind, placebo-controlled study involving 15 children with elective mutism (selective mutism) who did not respond to a placebo run-in period indicated that subjects treated with this compound were significantly more improved than placebo-treated subjects on parents' ratings of mutism and global change. nih.gov However, clinician and teacher ratings did not show significant differences between the treatment groups, and most subjects in both groups remained symptomatic at the end of the study. nih.gov While evidence for SSRIs in selective mutism is considered limited, this compound has the most empirical evidence among SSRIs for this condition. jpn.ca
| Study Type | Population | Duration | Key Finding | Citation |
| Open-Label Clinical Study | Children with Selective Mutism | 8 weeks | 76% of subjects showed statistical improvement in mutism, depression, and anxiety measures. | jkacap.org |
| Open Trial | Children with Selective Mutism | 9 weeks | 76% of children improved with diminished anxiety and increased speech; improvement inversely correlated with age. | nih.gov |
| Double-Blind, Placebo-Controlled Study | Children with Elective Mutism | 12 weeks | Significant improvement on parents' ratings of mutism and global change compared to placebo. | nih.gov |
Borderline Personality Disorder
The efficacy of this compound in the treatment of Borderline Personality Disorder (BPD) has been explored, particularly in addressing symptoms such as dysphoria and impulsive aggression. Some investigators hypothesized that this compound's antidepressant properties and serotonin reuptake inhibition could help treat BPD symptoms and potentially reduce impulsivity. the-hospitalist.org Case series and a double-blind, placebo-controlled trial have demonstrated this compound's efficacy in BPD, with one study finding its greatest impact on "anger". the-hospitalist.org
However, other research suggests that while this compound treatment can lead to a substantial reduction in impulsive aggression and severity of depression in women with BPD, other treatments, such as olanzapine monotherapy or the olanzapine-fluoxetine combination, may be associated with a significantly greater rate of improvement over time on measures of depression and impulsive aggression. nih.govpsychiatrist.com A study examining the effect of adding this compound to dialectical behavior therapy (DBT) for BPD found no significant additional benefits from this compound compared to placebo when added to this psychosocial treatment. psychiatrist.comresearchgate.net
| Study Type | Population | Duration | Key Finding | Citation |
| Double-Blind, Placebo-Controlled Trial | Women with Borderline Personality Disorder | 8 weeks | Led to substantial reduction in impulsive aggression and depression; olanzapine/OFC showed greater improvement rate. | nih.govpsychiatrist.com |
| Double-Blind, Placebo-Controlled Study (adjunctive to DBT) | Patients with Borderline Personality Disorder | 12 weeks | Adding this compound to DBT did not provide significant additional benefits compared to placebo. | psychiatrist.comresearchgate.net |
| Case Series and Double-Blind, Placebo-Controlled Trial | Patients with Borderline Personality Disorder | Not specified | Demonstrated efficacy, with greatest impact potentially on anger. | the-hospitalist.org |
Raynaud Phenomenon
The use of this compound in treating Raynaud Phenomenon, a condition characterized by reduced blood flow to the fingers and toes, has been debated, with limited evidence supporting its routine use. droracle.ainih.gov While some small studies suggest that SSRIs like this compound may help reduce the frequency and severity of Raynaud's attacks, the evidence is considered insufficient for routine use. droracle.ai Studies typically used higher doses than a low dose of 10 mg daily, which is not a recommended treatment due to limited evidence and potential for suboptimal dosing. droracle.ai
A 6-week crossover study comparing this compound with nifedipine (B1678770) in patients with primary or secondary Raynaud's phenomenon showed a reduction in attack frequency and severity with both treatments, but the effect was statistically significant only in the this compound-treated group. researchgate.netccjm.org Subgroup analysis in this study indicated that the greatest response to this compound was seen in females and in patients with primary Raynaud's phenomenon. researchgate.net However, a 2016 review found limited evidence for the efficacy of this compound in treating the condition. droracle.ai Despite some positive findings, there is insufficient scientific evidence to recommend this compound as a treatment in Raynaud's phenomenon secondary to systemic sclerosis. nih.gov
| Study Type | Population | Duration | Key Finding | Citation |
| Crossover Study (vs. Nifedipine) | Patients with Primary or Secondary Raynaud's Phenomenon | 6 weeks | Reduction in attack frequency and severity, statistically significant only with this compound; greatest response in females and primary RP. | researchgate.netccjm.org |
| Review of Pharmacologic Approaches | Patients with Raynaud's Phenomenon | Not specified | Limited evidence for the efficacy of this compound. | droracle.ai |
| Small Studies | Patients with Raynaud's Phenomenon | Not specified | Suggest this compound may help reduce frequency and severity of attacks, but evidence is insufficient for routine use. | droracle.ai |
Autism Spectrum Disorder (tentative evidence in adults)
Research into the efficacy of this compound for treating core symptoms of Autism Spectrum Disorder (ASD), particularly repetitive behaviors, has yielded inconsistent results, with some studies showing promise primarily in adults. While studies in children with ASD have generally not shown a significant effect of this compound on repetitive behaviors, a double-blind placebo-controlled trial in adults with ASD reported improvements. thetransmitter.orgpsychiatryonline.orgmdpi.com
However, it is important to note that the evidence in adults is considered limited but promising, and further research is needed. psychiatryonline.orgmdpi.com
Premature Ejaculation
This compound has been investigated for its efficacy in treating premature ejaculation (PE). Studies have indicated that this compound can delay the onset of ejaculation in men with PE. ijrm.ir
A double-blind placebo-controlled study involving 17 patients with premature ejaculation demonstrated that the intravaginal ejaculation latent period was significantly longer in the group receiving this compound compared to the placebo group. nih.gov Other studies comparing this compound to other SSRIs like citalopram (B1669093) and sertraline have also shown that this compound is effective in increasing intravaginal ejaculation latency time, although some studies suggest other SSRIs may have a greater effect. ijrm.irtandfonline.comauajournals.orgbrieflands.com A study comparing this compound and citalopram found a significant increase in ejaculation time with both drugs compared to placebo, with no significant difference in effectiveness between this compound and citalopram. ijrm.ir Another study comparing this compound, sertraline, and clomipramine found that while all three medications and placebo increased intravaginal ejaculation latency, clomipramine was the most efficacious, followed by sertraline and then this compound. auajournals.org
COVID-19 (potential therapeutic role)
Research has explored the potential therapeutic role of this compound in the context of COVID-19, particularly regarding its potential to mitigate severe outcomes. clinicaltrials.eufrontiersin.org
Studies suggest that this compound may reduce the risk of intubation or death in patients with COVID-19, potentially through mechanisms beyond its primary serotonergic activity. frontiersin.org this compound has been found to block the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine involved in the cytokine storm associated with severe COVID-19. clinicaltrials.eufrontiersin.org It may also interfere with platelet activation and aggregation by limiting serotonin uptake, potentially reducing inflammation. mdpi.com Observational studies have correlated antidepressant therapy, including this compound, with a decreased risk of intubation or death in hospitalized COVID-19 patients. frontiersin.orgucv.ve One observational cohort study showed that COVID-19 patients treated with an average dose of 20 mg of this compound had a lower risk of intubation and death. frontiersin.org
Cancer Therapy Repurposing
This compound is being investigated for its potential to be repurposed for cancer therapy, exhibiting potential oncolytic effects through various mechanisms. nih.gov
Studies suggest that this compound may have activity against several types of tumors, including brain tumors (glioblastoma), breast, liver, colon, and cervical cancers. nih.govwilliamscancerinstitute.com Its ability to cross the blood-brain barrier makes it potentially useful for treating brain tumors like glioblastoma. nih.govwilliamscancerinstitute.com In laboratory models, combining this compound with temozolomide, a standard glioblastoma chemotherapy, has shown synergistic effects, leading to increased cancer cell death and tumor regression in mice. williamscancerinstitute.combraintumor.org this compound may target tumor metabolism, inhibit signaling pathways like epidermal growth factor receptor (EGFR), induce endoplasmic reticulum stress, and activate apoptotic proteins. williamscancerinstitute.combraintumor.org It has also shown potential in overcoming drug resistance in breast cancer models and increasing sensitivity to chemotherapy agents like cisplatin (B142131) in cervical cancer. nih.govwilliamscancerinstitute.com Preclinical studies also suggest this compound's potential as a novel treatment for neuroendocrine prostate cancer by inhibiting cell viability and neuroendocrine differentiation through targeting the AKT pathway. frontiersin.org
Cognitive Function Enhancement in Specific Pathologies
The impact of this compound on cognitive function is complex and appears to vary depending on the presence of underlying pathologies. While some studies suggest potential for cognitive enhancement in specific conditions, the effects are not universally observed and may be influenced by factors such as the specific pathology, dosage, and duration of treatment. frontiersin.org
Adverse Effects and Mechanisms
Common Side Effects and Underlying Mechanisms
Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), primarily exerts its therapeutic effects by blocking the reuptake of serotonin in the presynaptic terminal, thus increasing its availability in the synaptic cleft. nih.gov While effective, this mechanism also underlies many of its common side effects. These can include nausea, headache, insomnia, dry mouth, diarrhea, and loss of appetite. wikipedia.orgmedlineplus.gov More serious potential side effects include serotonin syndrome, mania, and an increased risk of bleeding. wikipedia.org
The initial activating effect of this compound, which can manifest as nervousness or anxiety, is a result of its impact on serotonin reuptake. nih.govmedlineplus.gov Disturbances in the gastrointestinal system, such as nausea and diarrhea, are also common. wikipedia.orgmedlineplus.gov Furthermore, this compound may lead to changes in appetite and weight. qu.edu.iq Sexual dysfunction, including decreased libido and delayed or absent orgasm, is another frequently reported side effect. medlineplus.govmayoclinic.org
The underlying mechanism for these adverse effects is linked to the widespread distribution of serotonin receptors throughout the body. By increasing serotonin levels not just in the brain but also peripherally, this compound can influence a variety of physiological processes, leading to the observed side effects.
Common Adverse Effects of this compound and Their Postulated Mechanisms
| Adverse Effect | Underlying Mechanism |
|---|---|
| Nausea, Diarrhea | Stimulation of serotonin receptors in the gastrointestinal tract. |
| Headache | Alterations in serotonergic pathways affecting cranial blood vessels. |
| Insomnia, Anxiety | Increased serotonergic activity in brain regions regulating sleep and arousal. |
| Sexual Dysfunction | Effects on serotonin receptors involved in sexual response and function. |
| Dry Mouth | Anticholinergic effects, although less pronounced than with older antidepressants. |
| Loss of Appetite | Influence on central appetite-regulating pathways. |
Cognitive Side Effects and Their Variability
The impact of this compound on cognitive functions is complex and can be inconsistent. nih.govusach.cl While some studies suggest that chronic administration in patients with major depressive disorder can lead to cognitive enhancements, such as improved recall memory and attention, other research points to potential negative effects. nih.govnih.gov The variability in cognitive outcomes can be influenced by several factors, including the patient's age, gender, duration of treatment, and the specific cognitive domains being assessed. nih.govusach.cl
In some individuals, this compound has been associated with memory impairment. researchgate.net Case reports have documented instances of reversible memory deterioration after starting the medication. researchgate.net Conversely, other studies have indicated that this compound can improve cognitive performance, particularly in patients with underlying conditions like traumatic brain injury or mild cognitive impairment. researchgate.netmdpi.com For instance, improvements have been noted in attentional-motor speed tasks and working memory. researchgate.net Preclinical studies in animal models of Alzheimer's disease have also suggested that this compound may repair cognitive function by promoting neuroplasticity and reducing neuroinflammation. mdpi.com
The mechanism behind these varied cognitive effects is multifaceted. This compound's ability to stimulate neurogenesis and enhance brain-derived neurotrophic factor (BDNF) signaling may contribute to cognitive improvements. nih.govresearchgate.net However, its alteration of neuronal network plasticity could also lead to detrimental effects under certain conditions. nih.gov
Reported Cognitive Effects of this compound
| Cognitive Domain | Reported Effect |
|---|---|
| Memory | Both improvement and impairment have been reported. nih.govresearchgate.net |
| Attention and Concentration | Generally reported to improve, particularly in depressed individuals. nih.govnih.gov |
| Executive Functions | Mixed results, with some studies showing improvement. dovepress.com |
| Psychomotor Speed | Can be improved in certain patient populations. nih.gov |
Cardiovascular Considerations
This compound has been associated with a risk of QT interval prolongation, a measure of the time it takes for the heart's ventricles to repolarize after a heartbeat. drugs.com Prolongation of the QT interval can increase the risk of a potentially fatal heart rhythm abnormality known as torsades de pointes. wikipedia.org However, the risk with this compound appears to be relatively low compared to some other antidepressants. nih.govpsychiatrictimes.com
Several studies and case reports have linked this compound to QT prolongation, though many of these instances involved overdoses or co-administration with other drugs known to affect the QT interval. psychiatrictimes.com Comprehensive prospective studies have not found a statistically significant association between this compound and QT prolongation at typical therapeutic doses. psychiatrictimes.com Nevertheless, caution is advised, and it is recommended that individuals with a history of heart rhythm problems or those taking other medications that can prolong the QT interval discuss the risks with their healthcare provider. mayoclinic.orgdrugs.com
This compound can exert direct effects on the electrical properties of the heart. frontiersin.org Preclinical studies have demonstrated that this compound can inhibit cardiac sodium (Na+) and calcium (Ca2+) channels, which may lead to electrophysiological effects similar to those of tricyclic antidepressants. frontiersin.orgnih.gov This inhibition of ion channels can decrease the maximum velocity of depolarization and the action potential overshoot in cardiac cells. nih.gov
In some animal models, this compound has been shown to shorten the action potential duration in cardiac tissues. nih.gov However, in a rat model of post-myocardial infarction depression, this compound was found to increase the ventricular fibrillation threshold, suggesting a potential antiarrhythmic effect. nih.govtandfonline.com This effect may be related to the upregulation of the Kv4.2 potassium channel subunit. nih.govtandfonline.com These findings suggest that this compound can have both antiarrhythmic and proarrhythmic properties, depending on the specific cardiac context. nih.gov
Chronic treatment with this compound may impact the autonomic nervous system's control over cardiac function. frontiersin.org In studies involving rats with congestive heart failure, chronic this compound administration was found to reduce the responsiveness to autonomic output that controls cardiac rhythm. physiology.orgphysiology.orgnih.gov Specifically, it reduced the low-frequency component of heart rate variability, which is an indicator of sympathetic nervous system activity. physiology.orgnih.gov
This compound has also been shown to reduce the chronotropic responses to both vagal nerve stimulation and the administration of isoproterenol, a beta-adrenergic agonist. physiology.orgnih.gov These findings suggest that chronic use of this compound could potentially compromise the autonomic regulation of cardiac function, particularly in individuals with pre-existing heart conditions. physiology.org In diabetic rats, long-term this compound treatment was observed to decrease cholinergic activity at the cardiac level and alter the serotonergic modulation of the parasympathetic drive to the heart. mdpi.com
Recent research has explored the potential role of this compound in the development of atherosclerosis, the hardening and narrowing of the arteries. nih.gov Studies in mouse models of atherosclerosis have shown that chronic treatment with this compound can promote the formation of atherosclerotic lesions. ahajournals.orgnih.govmaastrichtuniversity.nl This effect appears to be most pronounced during the early stages of plaque development. ahajournals.orgnih.gov
The proposed mechanism involves this compound augmenting vascular permeability and increasing the chemokine-induced integrin-binding activity of circulating leukocytes. ahajournals.orgnih.govahajournals.org This enhanced myeloid cell adhesion to the arterial walls contributes to vascular inflammation, a key process in atherogenesis. ahajournals.orgahajournals.org Interestingly, this pro-atherogenic effect of this compound seems to occur independently of its effects on peripheral serotonin depletion. ahajournals.orgnih.gov These findings from animal studies suggest that long-term use of this compound could potentially increase the risk for cardiovascular events by promoting atherosclerosis. ahajournals.orgnih.gov
Summary of this compound's Cardiovascular Effects
| Cardiovascular Aspect | Key Findings |
|---|---|
| QT Interval Prolongation | Low risk at therapeutic doses, but caution is warranted, especially with other risk factors. nih.govpsychiatrictimes.com |
| Cardiac Electrophysiology | Inhibits cardiac Na+ and Ca2+ channels; may have both proarrhythmic and antiarrhythmic properties. frontiersin.orgnih.gov |
| Autonomic Regulation | May reduce autonomic control of cardiac rhythm and alter parasympathetic input. physiology.orgmdpi.com |
| Atherogenesis | Animal studies suggest it may promote atherosclerotic lesion formation. ahajournals.orgnih.gov |
Serotonin Syndrome
Serotonin syndrome is a potentially life-threatening condition that can occur with the use of serotonergic drugs like this compound. karger.comnih.gov It results from an overstimulation of serotonin receptors in the central nervous system. nih.gov This typically happens when two or more medications that increase serotonin levels are taken concurrently, but it can also arise from an overdose of a single agent like this compound. nih.govnih.gov The syndrome is characterized by a triad (B1167595) of symptoms: mental status changes (such as agitation, confusion, and restlessness), autonomic hyperactivity (including diarrhea, rapid heart rate, high blood pressure, heavy sweating, and increased body temperature), and neuromuscular abnormalities (like loss of coordination, overactive reflexes, muscle rigidity, and shivering). karger.comnih.govnih.gov
The onset of symptoms is usually rapid, often occurring within hours of initiating a new serotonergic drug or increasing the dose of an existing one. karger.comnih.gov Due to the long half-lives of this compound and its active metabolite, northis compound (B159337), serotonin syndrome can be precipitated even if this compound was discontinued (B1498344) up to five weeks before starting another serotonergic agent. nih.gov The Hunter Serotonin Toxicity Criteria are used for diagnosis and require the presence of specific clinical features in a patient taking a serotonergic drug. nih.gov
Extrapyramidal Side Effects (Akathisia, Dyskinesias, Parkinsonian-like Syndromes)
Although uncommon, this compound can induce extrapyramidal symptoms (EPS), which are movement disorders typically associated with antipsychotic medications. mayoclinic.orgwikipedia.org Among selective serotonin reuptake inhibitors (SSRIs), this compound has been frequently associated with case reports of EPS. mayoclinic.orgkcl.ac.uk These side effects are thought to arise from the complex interplay between serotonin and dopamine (B1211576) pathways in the brain. greymattersjournal.org Increased serotonin activity can inhibit the nigrostriatal dopamine tract, leading to a dopamine deficiency that can manifest as various movement disorders. greymattersjournal.orgresearchgate.net
Akathisia : This is the most common this compound-induced EPS and is characterized by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. mayoclinic.orgwikipedia.orgpsychiatriapolska.pl Patients may exhibit fidgeting, pacing, and an inability to sit still. nih.gov The estimated incidence of this compound-induced akathisia ranges from 9.8% to 25%. researchgate.netdrugbank.com The mechanism is believed to involve serotonergic inhibition of dopamine cells in the ventral tegmental area. researchgate.net
Dyskinesias : Tardive dyskinesia (TD), a disorder of involuntary, repetitive body movements, has been reported in association with this compound use. These movements most often affect the facial muscles, leading to grimacing, tongue protrusion, and chewing motions, but can also involve the limbs and trunk. The mechanism is thought to involve an imbalance of dopamine and acetylcholine, potentially influenced by SSRIs inhibiting dopamine neurons in the nigrostriatal pathway. Symptoms can appear weeks to years after starting this compound and may persist even after the medication is discontinued.
Parkinsonian-like Syndromes : this compound has been reported to induce or exacerbate symptoms of Parkinson's disease, such as resting tremor, cogwheel rigidity, and bradykinesia (slowness of movement). This is believed to be a result of this compound's potential dopamine-antagonistic effects. While some cases have shown the development of parkinsonian features shortly after starting this compound, with symptoms resolving upon discontinuation, other reports suggest the possibility of irreversible parkinsonism. However, a retrospective study of patients with Parkinson's disease found that this compound did not appear to be associated with significant exacerbations of their motor symptoms.
Reported Extrapyramidal Side Effects of this compound
| Side Effect | Key Characteristics | Proposed Mechanism | Reported Onset |
|---|---|---|---|
| Akathisia | Inner restlessness, urge to move, pacing, fidgeting. psychiatriapolska.plnih.gov | Serotonergic inhibition of dopamine neurons in the ventral tegmental area. researchgate.net | Often within the first month of therapy. mayoclinic.org |
| Tardive Dyskinesia | Involuntary movements of the face, tongue, and limbs. | Imbalance of dopamine and acetylcholine; inhibitory effect of serotonin on dopamine production. | Weeks to years after initiation. |
| Parkinsonian-like Syndromes | Tremor, rigidity, slowness of movement. | Potential dopamine-antagonistic capacity. | Can develop within days of starting treatment. |
Mania and Hypomania Induction
This compound, like other antidepressants, carries a risk of inducing manic or hypomanic episodes. This phenomenon, often referred to as a "manic switch," is a significant concern, particularly in patients with an underlying bipolar disorder. However, there are also case reports of this compound-induced hypomania in individuals with no prior personal or family history of bipolar disorder, suggesting it can be a genuine side effect of the medication itself.
The biological mechanism behind SSRI-induced mania is not yet fully understood, though it is thought to involve both serotonergic and catecholaminergic systems. Risk factors that may increase an individual's vulnerability to this adverse effect include a personal or family history of bipolar disorder, major depression with psychotic features, and the combination of attention-deficit hyperactivity disorder with affective instability. The frequency of antidepressant-induced mania has been estimated to range from 3.7% to 33% in patients with mood disorders, though this varies depending on the specific diagnosis and antidepressant used.
Seizure Risk
Seizures are a less common but serious adverse effect associated with this compound. The risk appears to be dose-dependent, with a higher likelihood of seizures occurring at increased dosages or in cases of overdose. While seizures after the sole ingestion of this compound are rare and typically occur at very high doses, the risk is heightened when this compound is taken in combination with other psychotropic agents.
This compound is a potent inhibitor of the hepatic enzyme CYP3A4, and co-administration with other drugs metabolized by this enzyme can lead to increased plasma concentrations, making patients more susceptible to seizures. Individuals with pre-existing neurological conditions, neurodevelopmental disorders like Down syndrome, or a history of traumatic brain injury may be more vulnerable to developing seizures even at therapeutic doses of this compound. While some data suggest that SSRIs may not worsen seizure frequency in patients with epilepsy, other studies indicate that this compound can increase the rate of epileptic activity. In animal models, this compound has been shown to accelerate the development of epilepsy and increase seizure frequency.
Sexual Dysfunction
Sexual dysfunction is one of the most common adverse effects of treatment with this compound and other SSRIs, affecting both men and women. While early clinical trials reported lower rates, more recent studies suggest the incidence may be as high as 70%. These side effects can significantly impact a patient's quality of life and may lead to non-adherence to treatment.
The specific manifestations of this compound-induced sexual dysfunction can occur at various phases of the sexual response cycle and include:
Decreased libido (loss of sexual desire)
Erectile dysfunction in men
Lack of vaginal lubrication in women
Anorgasmia or delayed orgasm in both men and women
The primary mechanism underlying these effects is the enhancement of serotonergic neurotransmission. Elevated serotonin levels are known to have an inhibitory effect on sexual behavior. Specifically, the stimulation of certain serotonin receptors, such as the 5-HT1A receptor, has been implicated in this sexual inhibition. The inhibitory effects of serotonin on the mesolimbic dopamine system, which is crucial for sexual desire and arousal, are also thought to play a significant role.
Common Manifestations of this compound-Induced Sexual Dysfunction
| Phase of Sexual Response | Manifestation in Men | Manifestation in Women |
|---|---|---|
| Desire | Decreased Libido | |
| Arousal | Erectile Dysfunction | Lack of Vaginal Lubrication |
| Orgasm | Delayed or Absent Ejaculation | Delayed or Absent Orgasm (Anorgasmia) |
Hepatic and Renal Impairment Considerations
The metabolism and elimination of this compound can be significantly affected by hepatic and renal function, necessitating careful consideration in patients with impairment of these organs.
Hepatic Impairment : this compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes such as CYP2D6. Liver disease, such as cirrhosis, can impair the elimination of this compound and its active metabolite, northis compound. This leads to a prolonged elimination half-life and potentially higher plasma concentrations of the drug, which may increase the risk of adverse effects. Therefore, in patients with hepatic dysfunction, a lower or less frequent dosing schedule is often recommended.
Renal Impairment : The primary route of elimination for this compound and its metabolites is through the kidneys via urinary excretion. However, studies have shown that decreased renal function, even in patients requiring hemodialysis, does not significantly alter the pharmacokinetics of this compound or northis compound. Plasma concentrations of the drug and its metabolite in patients on dialysis have been found to be comparable to those in individuals with normal kidney function. Consequently, routine dose adjustments are generally not considered necessary for patients with renal impairment.
Drug Interactions and Co Administration Considerations
Pharmacokinetic Interactions
Pharmacokinetic interactions involving fluoxetine primarily arise from its influence on the cytochrome P450 (CYP) enzyme system. This compound and its active metabolite, northis compound (B159337), are inhibitors of several CYP isoenzymes, which can alter the metabolism of co-administered drugs.
This compound and its metabolite, northis compound, are known to inhibit multiple cytochrome P450 enzymes, which are crucial for the metabolism of a wide array of drugs. uspharmacist.comnih.gov The primary active metabolite of this compound, northis compound, is produced through the action of CYP2D6 in the human liver. nih.govresearchgate.netingentaconnect.com Both this compound and northis compound act as inhibitors of CYP2D6-mediated reactions. clinpgx.org Consequently, when CYP2D6 is inhibited by this compound and northis compound during long-term use, the role of other enzymes like CYP2C19, CYP2C9, CYP3A4, and CYP3A5 in this compound's metabolism becomes more significant. clinpgx.org
In vitro studies have demonstrated that this compound and northis compound have significant inhibitory effects on CYP enzymes. uspharmacist.com They are potent inhibitors of CYP2D6, moderate inhibitors of CYP2C9, and have mild to moderate inhibitory effects on CYP2C19 and CYP3A4. uspharmacist.com Specifically, (S)-northis compound and (R)-fluoxetine are predicted to be the most significant contributors to the in vivo inhibition of CYP2C19. nih.gov For CYP3A4, (S)-fluoxetine and (R)-northis compound are predicted to cause in vivo inhibition. nih.gov
A study investigating the effects of 12-day this compound administration found a significant decrease in CYP2D6 and CYP2C19 activity. nih.gov This was evidenced by a 99% decrease in the oral clearance of dextromethorphan (a CYP2D6 substrate) and an 86% decrease in the oral clearance of omeprazole (a CYP2C19 substrate). nih.govresearchgate.net The area under the curve (AUC) for dextromethorphan increased 27-fold, and for omeprazole, it increased 7.1-fold. nih.govresearchgate.net
| CYP Enzyme | Level of Inhibition by this compound/Northis compound | Clinical Relevance |
|---|---|---|
| CYP2D6 | Strong uspharmacist.comnih.gov | Significant potential for interactions with drugs metabolized by this enzyme. clinpgx.org |
| CYP2C19 | Moderate uspharmacist.comnih.gov | Clinically relevant interactions are possible. nih.gov |
| CYP2C9 | Moderate uspharmacist.com | Potential for interactions with substrates like warfarin and phenytoin. uspharmacist.comdroracle.ai |
| CYP3A4 | Mild to Moderate uspharmacist.comnih.gov | Interactions are possible, though the in vivo effect can be less than predicted. nih.gov |
The inhibitory action of this compound on CYP enzymes can lead to clinically significant increases in the plasma concentrations of co-administered drugs that are substrates of these enzymes.
Tricyclic Antidepressants (TCAs): Due to the potent inhibition of CYP2D6, this compound can significantly elevate plasma concentrations of TCAs. clinpgx.orgnih.gov For instance, co-administration of this compound with desipramine, a CYP2D6 substrate, resulted in a 4.4-fold increase in mean plasma concentrations of desipramine. nih.gov
Antipsychotics: The metabolism of several antipsychotic medications is also dependent on CYP2D6. uspharmacist.com When this compound is administered concurrently with risperidone, another CYP2D6 substrate, it has been associated with a fourfold increase in risperidone plasma concentrations. uspharmacist.com Similarly, co-administration with clozapine, which is metabolized by multiple CYP enzymes including CYP2D6, has been reported to increase clozapine plasma concentrations by 50% to 100%. uspharmacist.com
Warfarin: A clinically significant interaction can occur between this compound and warfarin, an anticoagulant metabolized by CYP2C9. uspharmacist.comempathia.ai this compound's moderate inhibition of CYP2C9 can impair the metabolism of the active S-enantiomer of warfarin, leading to increased anticoagulant activity and a higher risk of bleeding complications. uspharmacist.comdroracle.aiempathia.ai This interaction can result in a notable elevation of the International Normalized Ratio (INR) and prolongation of prothrombin time. uspharmacist.com
Phenytoin: this compound can also affect the metabolism of phenytoin, an anticonvulsant. uspharmacist.com The moderate inhibitory effect of this compound on CYP2C9-mediated metabolism of phenytoin can lead to toxic concentrations of phenytoin. uspharmacist.com
| Co-administered Drug | Metabolizing Enzyme | Effect of this compound Co-administration |
|---|---|---|
| Tricyclic Antidepressants (e.g., Desipramine) | CYP2D6 | Increased plasma concentrations. nih.gov |
| Antipsychotics (e.g., Risperidone, Clozapine) | CYP2D6, CYP3A4, CYP1A2, CYP2C19 | Increased plasma concentrations. uspharmacist.com |
| Warfarin | CYP2C9 | Enhanced anticoagulant effect and increased bleeding risk. uspharmacist.comempathia.ai |
| Phenytoin | CYP2C9 | Increased plasma concentrations to potentially toxic levels. uspharmacist.com |
Pharmacodynamic Interactions
Pharmacodynamic interactions occur when this compound influences the pharmacological effect of another drug. These interactions are not related to changes in drug concentrations but rather to their combined effects at the site of action.
The co-administration of this compound with other serotonergic agents can lead to a potentially life-threatening condition known as serotonin (B10506) syndrome. verywellmind.comdrugs.com This syndrome is caused by an excess of serotonin in the central nervous system.
Monoamine Oxidase Inhibitors (MAOIs): The combination of this compound and MAOIs is contraindicated. verywellmind.com MAOIs increase serotonin levels by inhibiting its breakdown, and when combined with the reuptake inhibition of this compound, a significant accumulation of serotonin can occur. verywellmind.comnih.gov It is recommended to have a washout period of at least two weeks after discontinuing an MAOI before starting this compound, and a five-week washout period after stopping this compound before initiating an MAOI. verywellmind.comnih.gov
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Similar to this compound, SNRIs also increase synaptic levels of serotonin. Concurrent use can heighten the risk of serotonin syndrome.
Tryptophan: Tryptophan is a precursor to serotonin. Taking tryptophan supplements with this compound can increase serotonin production and the risk of serotonin syndrome. drugs.com
Triptans: Triptans, used for treating migraines, are serotonin receptor agonists. Their concomitant use with this compound can also increase the risk of serotonin syndrome.
Symptoms of serotonin syndrome can range from mild to severe and may include confusion, agitation, restlessness, gastrointestinal issues, high body temperature, elevated blood pressure, and in severe cases, seizures and coma. drugs.commayoclinic.org
The concurrent use of this compound and non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen or naproxen can elevate the risk of bleeding, particularly gastrointestinal bleeding. mayoclinic.orglegendsrecovery.comdrugs.com SSRIs, including this compound, can interfere with platelet aggregation by depleting platelet serotonin, which is important for hemostasis. empathia.aidrugs.com NSAIDs also increase the risk of gastrointestinal bleeding through their effects on the gastrointestinal mucosa. legendsrecovery.com The combination of these two mechanisms results in a synergistic effect that significantly increases the risk of bleeding events. legendsrecovery.comnih.gov
In addition to the pharmacokinetic interaction with warfarin, this compound can have a pharmacodynamic interaction with anticoagulants and antiplatelet agents, further increasing the risk of bleeding. drugs.com By impairing platelet function, this compound can potentiate the effects of drugs that thin the blood, such as warfarin, apixaban, and clopidogrel. legendsrecovery.comdrugs.com This can lead to an increased risk of bleeding events ranging from bruising and nosebleeds to more severe hemorrhages. empathia.ai Epidemiological studies have confirmed an association between the use of SSRIs and an increased risk of upper gastrointestinal bleeding, a risk that is potentiated by the concurrent use of NSAIDs or aspirin. drugs.com
Drugs Affecting QT Interval
This compound has been associated with QT interval prolongation, a measure of the time it takes for the heart's ventricles to repolarize after a beat. mayoclinic.orgquora.com While this effect is generally not significant at therapeutic doses in individuals without underlying risk factors, co-administration with other medications that also prolong the QT interval can increase the risk of cardiac arrhythmias, specifically Torsades de Pointes (TdP). quora.comnih.gov
The mechanism involves the potential for additive effects on cardiac ion channels, particularly the hERG potassium channel, which is crucial for cardiac repolarization. nih.gov Several classes of drugs are known to affect the QT interval and should be co-administered with this compound with caution. These include certain antiarrhythmics, antipsychotics, antibiotics, and antifungals. quora.comsemanticscholar.org Clinical situations that could enhance the QT-prolonging effect of this compound include overdose, underlying congenital long QT syndrome, structural heart disease, and electrolyte imbalances such as hypokalemia or hypomagnesemia. mayoclinic.orgnih.gov
Table 1: Examples of Drugs with Potential for Additive QT Prolongation with this compound
| Drug Class | Examples |
|---|---|
| Antiarrhythmics | Amiodarone, Quinidine |
| Antipsychotics | Thioridazine, Pimozide |
| Antibiotics | Clarithromycin, Levofloxacin |
Lithium Salts
The co-administration of this compound and lithium salts is a therapeutic strategy sometimes employed for treatment-resistant depression or bipolar disorder. empathia.ai However, this combination necessitates careful monitoring due to the potential for significant pharmacodynamic and pharmacokinetic interactions. empathia.aidrugs.com
Additionally, there is evidence to suggest that this compound can alter the pharmacokinetics of lithium. Reports indicate that this compound may increase serum lithium concentrations, possibly by reducing its renal clearance, thereby increasing the risk of lithium toxicity. empathia.aiempathia.ai Symptoms of lithium toxicity can range from tremor and gastrointestinal distress to severe neurological complications like confusion, seizures, or coma. empathia.ai
Anticonvulsants (e.g., Carbamazepine, Phenytoin)
Significant pharmacokinetic interactions have been observed between this compound and certain anticonvulsant medications, namely carbamazepine and phenytoin. These interactions are primarily due to this compound's inhibitory effects on cytochrome P450 (CYP) enzymes.
Phenytoin: this compound can inhibit the metabolism of phenytoin, which is primarily metabolized by the CYP2C9 and CYP2C19 isoenzymes. droracle.ainih.gov By inhibiting these enzymes, this compound can lead to elevated plasma concentrations of phenytoin. droracle.ai Given phenytoin's narrow therapeutic index, this increase can result in clinical anticonvulsant toxicity, with symptoms such as dizziness, ataxia, and nystagmus. droracle.ai
Carbamazepine: The interaction with carbamazepine is complex. This compound can inhibit the metabolism of carbamazepine, leading to increased plasma levels and potential toxicity. frontiersin.org Conversely, carbamazepine is a potent inducer of hepatic enzymes, including CYP3A4, which is involved in the metabolism of this compound and its active metabolite, northis compound. empathia.ai This induction can accelerate the clearance of this compound, potentially reducing its plasma concentrations by 50% or more and diminishing its therapeutic efficacy. empathia.ai
Some studies in animal models have suggested that this compound may enhance the anticonvulsant effects of both phenytoin and carbamazepine through a pharmacodynamic mechanism, possibly related to its effects on serotonin. frontiersin.orgnih.gov
Table 2: Summary of this compound-Anticonvulsant Interactions
| Anticonvulsant | Primary Interaction Mechanism | Clinical Consequence |
|---|---|---|
| Phenytoin | Inhibition of CYP2C9/2C19 by this compound | Increased phenytoin levels, risk of toxicity droracle.ai |
| Carbamazepine | Inhibition of carbamazepine metabolism by this compound | Increased carbamazepine levels, risk of toxicity frontiersin.org |
Calcium Channel Blockers
The co-administration of this compound with calcium channel blockers may lead to an increase in the plasma concentrations and therapeutic effects of the latter. drugs.com This interaction is thought to be due to this compound's inhibitory effect on the CYP3A4 isoenzyme, which is responsible for the metabolism of many calcium channel blockers. drugs.com
Case reports have described potentiation of the effects of nifedipine (B1678770) and verapamil when used concurrently with this compound, leading to adverse cardiovascular effects such as orthostatic hypotension and tachycardia. nih.govnih.gov Theoretically, this interaction could occur with other calcium channel blockers that are substrates of CYP3A4. drugs.com Therefore, clinical monitoring of blood pressure and heart rate is recommended when these agents are used in combination. drugs.com
Dopaminergic Agents (e.g., L-dopa)
The interaction between this compound and dopaminergic agents like L-dopa is complex, with evidence suggesting both potential benefits and drawbacks. The serotonergic system, which this compound modulates, and the dopaminergic system are intricately linked.
Some research, particularly in animal models of Parkinson's disease, suggests that this compound may improve the motor effects of L-dopa. nih.govnih.gov One proposed mechanism is the activation of 5-HT1A receptors, which may enhance the anti-cataleptic effects of L-dopa. nih.govnih.gov
However, other studies indicate that the interaction could be antagonistic. It has been suggested that L-dopa may decrease the efficacy of selective serotonin reuptake inhibitors (SSRIs) like this compound. researchgate.net Co-administration may also increase the risk of central nervous system side effects such as dizziness, confusion, and impaired motor coordination due to the combined effects on neurotransmitter systems. drugs.comdrugs.com
Aripiprazole
A clinically significant pharmacokinetic interaction exists between this compound and aripiprazole. This compound is a potent inhibitor of the cytochrome P450 2D6 (CYP2D6) enzyme, which is the primary pathway for aripiprazole metabolism. empathia.aiempathia.ai
When co-administered, this compound can significantly reduce the clearance of aripiprazole, leading to a two- to three-fold increase in its plasma concentrations. empathia.aiempathia.ai This elevated exposure to aripiprazole increases the risk of its dose-related adverse effects. empathia.aidrugs.com These can include extrapyramidal symptoms (such as akathisia, tremor, and rigidity), sedation, and potentially an increased risk of QT prolongation, although this is generally considered minimal with aripiprazole. empathia.aiempathia.ai
Bupropion
The combination of this compound and bupropion can be complex, involving both pharmacokinetic and pharmacodynamic interactions. This compound is a potent inhibitor of the CYP2D6 enzyme, which plays a role in the metabolism of bupropion to its active metabolite, hydroxybupropion. empathia.aidroracle.ai This inhibition can lead to increased plasma concentrations of bupropion. empathia.ai
From a pharmacodynamic perspective, both drugs can lower the seizure threshold. Bupropion is associated with a dose-dependent risk of seizures, and this risk may be amplified when its metabolism is inhibited by this compound. empathia.aidrugs.com While bupropion primarily acts on dopamine (B1211576) and norepinephrine (B1679862) and this compound on serotonin, there is a theoretical, albeit low, risk of increased serotonergic side effects when the two are combined. empathia.aidroracle.ai
Table 3: Overview of this compound Interactions with Aripiprazole and Bupropion
| Co-administered Drug | Mechanism of Interaction | Potential Clinical Outcome |
|---|---|---|
| Aripiprazole | This compound inhibits CYP2D6, decreasing aripiprazole metabolism. empathia.aiempathia.ai | Increased aripiprazole plasma levels and risk of side effects. empathia.aidrugs.com |
| Bupropion | this compound inhibits CYP2D6, increasing bupropion plasma levels. empathia.aidroracle.ai | Increased bupropion concentrations; potential for lowered seizure threshold. empathia.aidrugs.com |
Developmental and Special Population Considerations
Gestational and Perinatal Exposure
In vitro studies utilizing animal and human embryonic cells have investigated the direct effects of fluoxetine on early developmental processes. Research using a mouse embryonic stem cell (ESC) test indicated that this compound exhibited strong toxicity in a dose-dependent manner, adversely affecting cell viability and the differentiation of ESCs into cardiomyocytes nih.gov. The half-maximal inhibitory concentration (IC50) values for this compound were 1.79 μM for ES cells and 4.67 μM for NIH-3T3 fibroblasts, with a half-maximal inhibitory differentiation (ID50) value of 3.79 μM for ES cells nih.gov. Further analysis revealed that this compound potently inhibits mesodermal development while promoting ectodermal differentiation in a lineage-specific manner nih.gov.
Studies on mouse embryoid bodies (EBs), a three-dimensional morphogenesis model, demonstrated that this compound and its metabolite, northis compound (B159337), adversely affected morphogenesis at concentrations of 6 µM and above oup.com. Interestingly, this effect appeared to be independent of serotonin (B10506) signaling, as other serotonin reuptake inhibitors and serotonin itself did not impair EB morphogenesis oup.com. Gene expression analyses in these models indicated that this compound affects key developmental regulators, particularly those involved in mesodermal differentiation oup.com.
In human embryos cultured in vitro, exposure to this compound at concentrations of 0.25 μM and 0.5 μM was studied. The lower dose had no significant influence on the timing of developmental stages nih.govdiva-portal.org. However, a trend toward a reduced time between thawing and the start of cavitation was observed in embryos treated with 0.5 μM this compound nih.govdiva-portal.org. Proteomic analysis of this compound-treated human embryos identified 45 proteins that were uniquely expressed, which are involved in cell growth, survival, proliferation, and inflammatory responses diva-portal.org. Furthermore, culturing with 0.5 μM this compound led to a significant increase in the secretion of urokinase-type plasminogen activator (uPA) nih.govdiva-portal.org.
Chronic this compound exposure in a mouse model was found to reduce the number of ovulated oocytes and impair cytoplasmic maturation at the germinal vesicle stage, leading to a lower proportion of fully mature oocytes and reduced in vitro maturation efficiency mdpi.comnih.gov. While the number of blastocysts was modestly reduced, oocyte quality and meiotic spindle formation were not significantly affected mdpi.comnih.gov.
| Model System | This compound Concentration | Observed Effects | Reference |
|---|---|---|---|
| Mouse Embryonic Stem Cells | IC50: 1.79 μM (ES cells), 4.67 μM (NIH-3T3); ID50: 3.79 μM | Dose-dependent toxicity, inhibited mesodermal development, promoted ectodermal differentiation. | nih.gov |
| Mouse Embryoid Bodies | ≥ 6 µM | Adversely affected morphogenesis, altered expression of mesodermal differentiation genes. | oup.com |
| Human Embryos | 0.25 μM | No significant influence on developmental timing. | nih.govdiva-portal.org |
| Human Embryos | 0.5 μM | Trend towards reduced time to cavitation; induced expression of 45 proteins involved in cell growth, survival, proliferation, and inflammation; increased secretion of uPA. | nih.govdiva-portal.org |
| Mouse Model (Chronic Exposure) | Not specified | Reduced number of ovulated oocytes, impaired cytoplasmic maturation, reduced in vitro maturation efficiency, modestly reduced blastocyst numbers. | mdpi.comnih.gov |
Gestational and perinatal exposure to this compound has been shown to impact the development and function of the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. Serotonin plays a crucial role in the regulation of these systems, and by altering serotonin neurotransmission, this compound can influence their development researchgate.net.
Animal studies suggest that prenatal exposure to this compound can program the HPA axis. This may occur through the regulation of the HPA axis by this compound, potentially "normalizing" the effects of glucocorticoids on hippocampal plasticity in offspring exposed to prenatal stress nih.gov. One study demonstrated that developmental exposure to this compound modulates neurotransmitter levels during the early ontogenic development of the HPG and hypothalamic-pituitary-thyroid (HPT) axes nih.gov. This research found that chronic exposure to this compound during development specifically affected the serotonergic system in the hypothalamus region of a model organism nih.gov.
In a rodent model of maternal adversity, developmental this compound treatment was found to decrease the anogenital distance in juvenile male offspring nih.gov. In adulthood, these male offspring exhibited a decrease in the number of intromissions, a longer latency to the first intromission, and a longer latency to the first ejaculation nih.gov. Furthermore, developmental this compound exposure, with or without prenatal stress, was associated with a decrease in the area of the sexually dimorphic nucleus of the preoptic area (SDN-POA) nih.gov. These findings provide evidence for the long-term impact of maternal this compound use on the development of primary endocrinology systems in male offspring nih.gov.
| System | Model | Observed Effects | Reference |
|---|---|---|---|
| HPA Axis | Animal models | Potential programming of the HPA axis, may regulate the effects of glucocorticoids on hippocampal plasticity. | nih.gov |
| HPG/HPT Axes | Model organism | Modulation of neurotransmitter levels during early ontogenic development. | nih.gov |
| HPG Axis (Male Offspring) | Rodent model | Decreased anogenital distance in juveniles; decreased intromissions, longer latency to first intromission and ejaculation in adults; decreased area of the SDN-POA. | nih.gov |
Serotonin acts as a critical signaling molecule in numerous neurodevelopmental processes, and alterations in its concentration due to this compound exposure can disrupt normal brain development and organization in utero karger.com. This compound and its metabolite, northis compound, can cross the placental barrier and are also present in breast milk, leading to exposure of the developing fetus and infant karger.com.
Recent research has provided direct evidence that this compound can impact early postnatal brain development. A study focusing on the prefrontal cortex in mice found that serotonin, influenced by this compound, directly affects nascent and immature excitatory synaptic connections cuanschutz.eduneurosciencenews.com. Disruption or dysregulation of these connections during early development may contribute to various mental health disorders later in life cuanschutz.edu. This research was the first to provide experimental evidence of the direct impact of serotonin on the developing prefrontal cortex following this compound exposure cuanschutz.eduneurosciencenews.com.
In vitro studies using human induced pluripotent stem cell (iPSC)-derived cortical neurons and spheroids have shown that while this compound has minimal impact on neurite formation and excitatory synaptogenesis, it can reversibly inhibit developing spontaneous activity mdpi.com. This suggests that this compound may have direct effects on neuronal function during development. Another study indicated that this compound, but not other selective serotonin reuptake inhibitors (SSRIs), can increase norepinephrine (B1679862) and dopamine (B1211576) extracellular levels in the prefrontal cortex, which could contribute to its neurodevelopmental effects biorxiv.org.
Animal studies have further elucidated the complex effects of early developmental exposure to this compound. In one study, tadpoles exposed to low doses of this compound during a critical developmental period exhibited increased seizure susceptibility and reduced startle habituation biorxiv.org. These behavioral changes were accompanied by abnormal dendritic morphology in the optic tectum, a key brain region for these behaviors biorxiv.org. These findings suggest that early this compound exposure can influence the development of neural circuits, leading to altered neuronal excitability biorxiv.org.
| Area of Impact | Model/System | Key Findings | Reference |
|---|---|---|---|
| Synaptic Connections | Mouse Prefrontal Cortex | Serotonin, influenced by this compound, directly affects nascent and immature excitatory synaptic connections. | cuanschutz.eduneurosciencenews.com |
| Neuronal Activity | Human iPSC-derived Cortical Neurons | Reversibly inhibits developing spontaneous activity with minimal impact on neurite formation. | mdpi.com |
| Neurotransmitter Levels | Animal Model | Increases norepinephrine and dopamine extracellular levels in the prefrontal cortex. | biorxiv.org |
| Neural Circuit Excitability and Morphology | Tadpole Model | Increased seizure susceptibility, reduced startle habituation, and abnormal dendritic morphology in the optic tectum. | biorxiv.org |
Perinatal exposure to this compound has been associated with a range of long-term behavioral and neurophysiological effects in offspring, as demonstrated by numerous animal studies. These effects can be highly variable and appear to be dependent on several factors karger.com.
A comprehensive review of animal literature indicates that early this compound exposure can lead to lasting alterations in the serotonergic system and other brain areas, which in turn can affect behavior in adulthood karger.com. One of the most consistently reported findings is a decrease in exploratory locomotion karger.com. Social and sexual behaviors, as well as anxiety- and depression-like behaviors, also seem to be particularly susceptible to the effects of developmental this compound exposure karger.com. For instance, postnatal this compound exposure has been shown to disrupt or decrease sexual behaviors in male rats karger.com. In contrast, female rats exposed to this compound postnatally exhibited an increase in sexual behaviors karger.com.
Studies on anxiety- and depression-like behaviors have yielded sex-specific results. Female mice exposed to this compound throughout pregnancy and until weaning showed an increase in immobility in the forced swim test during adolescence and adulthood, a measure indicative of "behavioral despair" karger.com. This effect was not observed in male mice karger.com. Additionally, prenatal this compound exposure has been linked to an increase in fighting bouts in a test of foot shock-induced aggression karger.com.
In a study where rat dams were treated with this compound during the perinatal period, the adult offspring exhibited altered non-social investigation behaviors in a novel environment uit.nonih.gov. Both male and female offspring exposed to this compound spent more time walking or running compared to controls uit.no. This compound-exposed female rats also spent less time exploring objects and other elements in the physical environment, suggesting a quicker, less detailed investigation strategy uit.no.
Human studies on the long-term neurobehavioral effects of in utero this compound exposure have produced more reassuring, albeit preliminary, results. One study followed children exposed to this compound during pregnancy up to preschool age and found no significant differences in global IQ, language development, temperament, mood, arousability, activity level, distractibility, or behavior problems compared to a control group nih.govwomensmentalhealth.org. A follow-up study with children exposed for the entire duration of the pregnancy yielded similar findings womensmentalhealth.orgwomensmentalhealth.org.
| Behavioral/Neurophysiological Domain | Animal Model Findings | Human Study Findings | References |
|---|---|---|---|
| Exploratory Locomotion | Decreased | No significant difference in activity level. | karger.comnih.govwomensmentalhealth.org |
| Social and Sexual Behavior | Altered (sex-dependent effects) | No significant difference in social behavior. | karger.comnih.govwomensmentalhealth.org |
| Anxiety- and Depression-like Behavior | Increased in some models (sex-dependent) | No significant difference in mood or behavior problems. | karger.comnih.govwomensmentalhealth.org |
| Aggression | Increased in some contexts | Not specifically reported. | karger.com |
| Cognition and Language | Not extensively studied | No significant differences in global IQ or language development. | nih.govwomensmentalhealth.orgwomensmentalhealth.org |
| Investigation Strategy | Quicker, less detailed in novel environments | Not applicable | uit.nonih.gov |
Emerging evidence from animal studies suggests that developmental exposure to this compound can have detrimental effects on the bone health of offspring. Serotonin is known to play a role in bone remodeling, and since this compound alters serotonin levels, it has the potential to impact skeletal development nih.govresearchgate.net.
A study in mice investigated the effects of this compound exposure during different developmental windows on the skeleton of the offspring. The findings revealed that a low dose of this compound administered during lactation resulted in a greater insult to offspring bone compared to a low dose given during both fetal and postpartum development or a high dose during lactation only nih.gov. This study also identified lasting impacts of developmental this compound exposure on adult bone and body composition, particularly when the exposure occurred only during lactation nih.gov.
Another study demonstrated that maternal treatment with this compound during both gestation and lactation compromised the bone health of the dam, characterized by a decreased bone mineral density (BMD) researchgate.net. This research also found a corresponding decrease in BMD and femoral length in the offspring of the this compound-treated dams at weaning researchgate.net. When the pups were separated by sex, the decreased femur length was observed in both male and female offspring researchgate.net. These data suggest that this compound use during lactation can lead to decreased BMD in the treated dams and reduced femur length in the exposed offspring of both sexes researchgate.net.
The mechanism behind these effects may involve the stimulation of processes contributing to bone resorption, or bone breakdown endocrine.orgryortho.com. In one study, mice that received this compound had increased serotonin reuptake by the mammary gland, which appeared to trigger bone resorption endocrine.orgryortho.com. These this compound recipients also showed lower expression of the bone-building protein osteocalcin and increased expression of macrophage colony-stimulating factor, which is involved in bone breakdown, in the femur endocrine.orgryortho.com.
| Exposure Period | Key Findings in Offspring | Reference |
|---|---|---|
| Lactation (low dose) | Greater insult to bone compared to other exposure windows. | nih.gov |
| Gestation and Lactation | Decreased bone mineral density and femoral length at weaning (both sexes). | researchgate.net |
| Lactation Only | Lasting impacts on adult bone and body composition. | nih.gov |
| Pregnancy and Lactation | Lower expression of osteocalcin (bone-building protein) and increased expression of macrophage colony-stimulating factor (involved in bone breakdown). | endocrine.orgryortho.com |
Several epidemiological studies have investigated the association between maternal this compound use during pregnancy and the risk of cardiovascular abnormalities in infants. While the findings have not been entirely consistent, a number of studies suggest a small increased risk for certain cardiac defects.
In addition to structural heart defects, maternal use of SSRIs, including this compound, in late pregnancy has been associated with an increased risk of persistent pulmonary hypertension of the newborn (PPHN) xagena.itatsjournals.orgwomensmentalhealth.org. PPHN is a serious condition where the infant's circulatory system does not adapt to breathing air after birth, leading to severe respiratory distress xagena.it. One study found that exposure to an SSRI after the 20th week of gestation was significantly associated with PPHN womensmentalhealth.org. A large population-based cohort study from five Nordic countries also found that exposure to SSRIs in late pregnancy was associated with an increased risk of PPHN, with an absolute risk of about 3 per 1000 liveborn infants compared to a background incidence of 1.2 per 1000 bmj.com. The increased risk appeared to be a class effect, with similar magnitudes for different SSRIs, including this compound bmj.com.
| Cardiovascular Abnormality | Timing of Exposure | Key Findings | References |
|---|---|---|---|
| Congenital Cardiac Defects (e.g., Ventricular Septal Defects) | First Trimester | Some studies show a small increased risk (absolute risk of ~2/100 pregnancies vs. ~1/100 in general population). Findings are not entirely consistent across all studies. | karger.comnih.govsciencedaily.comwww.gov.ukservice.gov.uk |
| Persistent Pulmonary Hypertension of the Newborn (PPHN) | Late Pregnancy (after 20th week) | Associated with an increased risk (absolute risk of ~3/1000 liveborn infants vs. ~1.2/1000 background). Appears to be a class effect of SSRIs. | xagena.itatsjournals.orgwomensmentalhealth.orgbmj.com |
Gestational Length, Birth Weight, and Litter Size
The impact of prenatal this compound exposure on gestational outcomes has been primarily investigated in animal models, with studies showing varied results depending on the species and dosage.
In a study involving albino rats, oral administration of this compound from the 6th to the 20th day of pregnancy did not result in any change to the gestational length, and no premature births were recorded nih.gov. However, a high dose of this compound was associated with a decrease in the birth weight of the offspring and reduced weight gain during the preweaning period nih.gov. No major congenital abnormalities were observed nih.gov.
Conversely, research using a sheep model where this compound was administered intravenously during the last month of gestation found more pronounced effects. This study observed a reduction in placentome growth, the functional unit of the placenta in ruminants nih.gov. The treatment was associated with a decrease in gestation length by an average of 4.5 days nih.govresearchgate.net. Lambs exposed to this compound in utero also had a reduced birth weight, which persisted for the first three days after birth nih.gov. The study suggested that the reduced placentome diameter was linked to the decreased birth weight nih.gov. These adverse pregnancy outcomes, including decreased placental size, shorter gestation length, and lower birth weight, have been noted across various animal models, including rodents and sheep wisc.edu.
Table 1: Effects of Prenatal this compound Exposure in Animal Models
| Animal Model | Gestational Length | Birth Weight | Other Observations | Reference |
|---|---|---|---|---|
| Albino Rats | No change | Decreased at high dose | Reduced preweaning weight gain | nih.gov |
| Sheep | Decreased by 4.5 days | Decreased | Reduced placentome growth | nih.govresearchgate.net |
Cognitive and Language Development in Children
The potential long-term neurodevelopmental effects of in utero exposure to this compound have been a significant area of research. A prospective, controlled study followed mother-child pairs who were exposed to either this compound or tricyclic antidepressants throughout gestation and compared them to an unexposed group nih.govpsychiatryonline.org. The study, which assessed children between the ages of 15 and 71 months, found that exposure to this compound throughout gestation did not appear to adversely affect the child's global IQ, language development, or temperament nih.govpsychiatryonline.org. Interestingly, the research did find that the duration of the mother's depression was negatively associated with the child's IQ, and the number of depressive episodes after delivery was negatively related to language scores nih.govpsychiatryonline.org.
In a different context, an open-label trial investigated the effects of this compound in young children, aged 2 to 7 years, with idiopathic autism nih.gov. In the subgroup of children who responded to the treatment, researchers observed behavioral, cognitive, social, and affective improvements nih.gov. Notably, responders with adequate testing showed significant increases in language acquisition compared to their pre-treatment status nih.gov. Further reports have also indicated positive effects of this compound on language function in children with autism researchgate.net.
Table 2: Neurodevelopmental Outcomes in Children Exposed to this compound
| Study Population | Key Findings | Reference |
|---|---|---|
| Children (15-71 months) exposed to this compound in utero | No adverse effects observed on global IQ, language development, or behavior. | nih.govpsychiatryonline.org |
| Children (2-7 years) with idiopathic autism | Responders showed marked increases in language acquisition and improvements in cognitive function. | nih.gov |
Reversal of Prenatal Stress Effects
Animal models have been instrumental in exploring the potential of this compound to mitigate the neurodevelopmental consequences of prenatal stress. Research in rodents has shown that prenatal stress can lead to depressive-like behaviors and reduced hippocampal neurogenesis in adolescent offspring nih.govnih.gov.
A key study investigated whether developmental exposure to this compound could counteract these effects. In this rodent model, rat dams were subjected to stress during gestation, and their offspring were then treated with this compound starting on the first postnatal day nih.govnih.gov. The results demonstrated that this developmental this compound exposure reversed the effects of prenatal stress on depressive-like behavior in the adolescent offspring nih.govplos.org. Specifically, it reversed the reduction in immobility in the Forced Swim Test, a common measure of depressive-like behavior in rodents nih.govplos.org. Furthermore, the this compound treatment also reversed the decrease in hippocampal cell proliferation and neurogenesis that was observed in the prenatally stressed offspring nih.govnih.govplos.orgresearchgate.net. These findings suggest a potential role for developmental this compound exposure in correcting some of the neurological and behavioral impacts of maternal adversity nih.gov.
Table 3: this compound's Reversal of Prenatal Stress Effects in a Rodent Model
| Effect of Prenatal Stress | Effect of Developmental this compound Exposure | Reference |
|---|---|---|
| Reduced immobility in Forced Swim Test (depressive-like behavior) | Reversed the reduction in immobility | nih.govplos.org |
| Decreased hippocampal cell proliferation and neurogenesis | Reversed the decrease in hippocampal neurogenesis | nih.govnih.govplos.org |
Pediatric and Adolescent Populations
Efficacy in Major Depressive Disorder and OCD
This compound is a widely studied pharmacological treatment for Major Depressive Disorder (MDD) and Obsessive-Compulsive Disorder (OCD) in children and adolescents mayoclinic.orgresearchoutreach.org. Multiple double-blind, placebo-controlled trials have demonstrated its superiority over placebo for treating MDD in youth psychiatrist.com. It is the only antidepressant that has consistently shown acute efficacy compared to placebo for MDD in pediatric patients and is the only one approved by the U.S. Food and Drug Administration (FDA) for this indication in this age group psychiatrist.comnih.gov.
A meta-analysis of randomized controlled trials confirmed that this compound significantly improved scores on the Children's Depression Rating Scale-Revised (CDRS-R), a measure of symptom severity in young patients with depression nih.gov. One pivotal study involving 219 children and adolescents with MDD found a significantly higher remission rate at 9 weeks for those treated with this compound (41%) compared to those who received a placebo (20%) psychiatrist.comnih.gov. Another study reported a response rate of 61% for the this compound group versus 35% for the placebo group researchgate.net. Despite these positive results, researchers note that a high placebo response is often found in these trials researchgate.net.
While studies have established its utility, efficacy has not been established for treating depression in children younger than 8 years of age or for OCD in children younger than 7 years of age mayoclinic.org.
Table 4: Efficacy of this compound in Pediatric Major Depressive Disorder (MDD)
| Study/Analysis | Outcome Measure | This compound Group Result | Placebo Group Result | Reference |
|---|---|---|---|---|
| Emslie et al. (2002) | Remission Rate (CDRS-R ≤ 28) | 41% | 20% | psychiatrist.comnih.gov |
| March et al. (2004) | Response Rate | 61% | 35% | researchgate.net |
| Meta-Analysis | Symptom Severity (CDRS-R) | Significant Improvement | - | nih.gov |
Geriatric Populations
Safety and Efficacy in the Elderly
The use of this compound in geriatric patients with major depression has been supported by clinical trials, leading to its approval for this population by the U.S. Food and Drug Administration (FDA) aafp.org. Depression is a frequent and serious disorder in this age group, and pharmacotherapy can be complicated by age-related physiological changes nih.govcambridge.org.
Table 5: Efficacy of this compound in Geriatric Major Depression (6-Week Trial)
| Outcome | This compound (N=335) | Placebo (N=336) | Reference |
|---|---|---|---|
| Overall Response Rate | 43.9% | 31.6% | nih.gov |
| Remission Rate | 31.6% | 18.6% | nih.gov |
Cardiovascular Side Effects in Geriatric Depression
The use of this compound in the geriatric population for the treatment of depression necessitates a careful consideration of its cardiovascular side effects. Research indicates that while generally considered to have a more favorable cardiovascular safety profile than older tricyclic antidepressants, this compound is not without potential cardiac and vascular effects in older adults. frontiersin.orgnih.govnih.gov These effects are particularly relevant in a population with a higher prevalence of pre-existing cardiovascular comorbidities.
Several studies have explored the cardiovascular effects of this compound in elderly patients, revealing a range of potential side effects from changes in blood pressure and heart rate to more significant cardiac events. nih.govbmj.com The mechanisms underlying these effects are thought to involve this compound's influence on various ion channels, including voltage-dependent calcium (Ca2+) and sodium (Na+) channels, which can impact vascular smooth muscle cells and cardiac electrophysiology. frontiersin.orgnih.gov
Detailed research findings indicate that this compound can be associated with orthostatic hypotension, which is a drop in blood pressure upon standing and can increase the risk of falls in the elderly. nih.gov Furthermore, there have been reports of bradycardia (a slower than normal heart rate) and syncope (fainting) associated with this compound use in this population. nih.gov While less common than with tricyclic antidepressants, arrhythmias, including atrial fibrillation, have also been reported in connection with this compound treatment. nih.gov
A significant clinical trial by Roose and colleagues in 1998 provided valuable data on the cardiovascular effects of this compound in depressed elderly patients who also had heart disease. nih.gov This study compared the effects of this compound to nortriptyline, a tricyclic antidepressant. The findings from this study are summarized in the table below, highlighting key cardiovascular parameters.
| Cardiovascular Parameter | This compound Group | Nortriptyline Group |
|---|---|---|
| Change in Heart Rate | Statistically significant 6% decrease | Statistically significant increase |
| Supine Systolic Blood Pressure | Statistically significant 2% increase | Data not specified |
| Ejection Fraction (in patients with baseline ≤50%) | Statistically significant 7% increase | Data not specified |
| Orthostatic Hypotension | No significant effect | Significant increase |
| Cardiac Conduction | No effect | Data not specified |
| Ventricular Arrhythmia | No effect | Data not specified |
| Adverse Cardiovascular Effect Rate | 4% | 20% |
Data sourced from Roose SP, et al. Am J Psychiatry. 1998. nih.gov
A network meta-analysis of fifteen trials involving 1,432 elderly Chinese patients with depression provided a comparative ranking of the cardiovascular safety of several selective serotonin reuptake inhibitors (SSRIs). semanticscholar.org In this analysis, this compound was found to have the highest probability of cardiovascular side effects or adverse reactions among the SSRIs studied, which also included citalopram (B1669093), escitalopram (B1671245), paroxetine, and sertraline (B1200038). semanticscholar.org The ranking of SSRIs in terms of cardiovascular safety from most to least safe was determined to be: Escitalopram > Sertraline > Citalopram > Paroxetine > this compound. semanticscholar.org
It is important to note that while some studies point to potential cardiovascular risks, other research has suggested that this compound may have a neutral or even a protective effect on the cardiovascular system in certain contexts. For instance, one study found that this compound was associated with a reduced risk of arrhythmia over a five-year period in a general adult population. bmj.com
Preclinical Research and Animal Models
Behavioral Effects in Animal Models of Depression and Anxiety
Fluoxetine has been extensively studied in various animal models to elucidate its effects on behaviors analogous to depression and anxiety. In rodent models of depression, a common paradigm is the forced swim test, where this compound administration has been shown to decrease immobility time, suggesting an antidepressant-like effect. Similarly, in the tail suspension test, another widely used screening method, this compound reduces the duration of immobility in mice.
In models designed to assess anxiety, the effects of this compound are also evident. For instance, in the elevated plus maze test, chronic administration of this compound can lead to an increase in the time spent in the open arms, which is interpreted as an anxiolytic-like effect. Studies have also utilized the novelty-induced hypophagia test, where chronic, but not subchronic, treatment with this compound has been found to reduce anxiety-related feeding inhibition.
The influence of underlying physiological states on this compound's efficacy has been explored using stress-induced models. In mice subjected to chronic corticosterone treatment, a model that mimics an anxiety and depressive-like state, chronic this compound treatment has been shown to reverse the induced behavioral dysfunctions. Furthermore, the behavioral responses to this compound can be modulated by the individual's inherent serotonergic tone. In a genetic rat model, an anxiolytic effect of this compound was observed only in rats with a constitutionally higher serotonin (B10506) activity.
The table below summarizes the behavioral effects of this compound in select preclinical models.
| Animal Model | Behavioral Test | Key Findings with this compound Administration |
| Mouse (BALB/c) | Forced Swim Test | Increased swimming and reduced immobility after chronic treatment. |
| Mouse (BALB/c) | Open Field & Novelty-Induced Hypophagia | Reduced anxiety-related behaviors after chronic treatment. |
| Rat (Wistar) | Elevated Plus Maze | Increased exploration of open arms, suggesting anxiolytic effects. |
| Mouse (C57BL/6Ntac) | Chronic Corticosterone Model | Reversed behavioral dysfunctions and inhibition of hippocampal neurogenesis. |
| Rat (Genetic Model) | Elevated Plus Maze & Open Field Test | Anxiolytic effects observed primarily in rats with high constitutional serotonin tone. |
Cognitive Effects in Animal Models
The impact of this compound on cognitive functions has been a subject of extensive preclinical investigation, with results often varying based on the specific cognitive domain, the animal model used, and its health status.
In animal models of cognitive impairment, this compound has demonstrated the potential to improve learning and memory. For example, in a rat model of Alzheimer's disease created by lesions of the nucleus basalis of Meynert, daily administration of this compound significantly improved performance in active avoidance tasks, suggesting a beneficial effect on learning and memory processes nih.gov. Similarly, in a mouse model of Huntington's disease, this compound administration led to a marked improvement in hippocampal-dependent cognitive deficits.
Research has also distinguished between the effects of this compound's stereoisomers. Studies in female mice have shown that (R)-fluoxetine, compared to (S)-fluoxetine, resulted in more consistent improvements in spatial learning and memory researchgate.net.
Executive functions, which include cognitive flexibility and strategic planning, have also been assessed in preclinical models. In a behavioral sequencing task using an IntelliCage system, mice treated with (R)-fluoxetine showed more rapid acquisition of the task and enhanced cognitive flexibility during subsequent reversal stages compared to those treated with (S)-fluoxetine researchgate.net. This suggests that specific components of this compound may differentially impact higher-order cognitive processes.
A critical observation in preclinical research is the variability of this compound's cognitive effects in healthy versus diseased animal models nih.govnih.gov. While studies in models of neurodegenerative diseases or stress-induced cognitive deficits often report improvements with this compound treatment, research in healthy, non-diseased animals has sometimes reported negative cognitive outcomes nih.govnih.gov. This suggests that the baseline neurological state of the animal is a crucial determinant of this compound's cognitive impact. The restorative effects of this compound on synaptic balance and plasticity may be beneficial in pathological states, whereas in healthy physiological conditions, the same effects might lead to a less optimal stabilization of neuronal networks relevant for cognition nih.gov.
The following table provides a summary of this compound's cognitive effects in different animal models.
| Animal Model Type | Cognitive Domain | Observed Effects of this compound |
| Alzheimer's Disease Model (Rat) | Learning and Memory | Significant improvement in active avoidance tasks nih.gov. |
| Huntington's Disease Model (Mouse) | Hippocampal-dependent Cognition | Marked improvement in cognitive deficits. |
| Healthy Mice (C57BL/6J female) | Spatial Learning, Memory, Cognitive Flexibility | (R)-fluoxetine improved spatial learning, memory, and cognitive flexibility researchgate.net. |
| Healthy, Non-diseased Animals | General Cognition | Reports of negative cognitive outcomes are more frequent nih.govnih.gov. |
Neurogenesis and Neuroprotection in Animal Models (e.g., Ischemia, Stroke)
This compound has demonstrated significant neurogenic and neuroprotective properties in various animal models of neurological injury, particularly those involving ischemia and stroke. Its mechanisms are multifaceted, involving the stimulation of new neuron formation and the reduction of cell death and inflammation.
In a rat model of global cerebral ischemia, a 10-day treatment with this compound was found to decrease neuronal loss, reduce inflammation, and improve the survival and functional recovery of the animals nih.govdntb.gov.uanih.govresearchgate.net. This treatment also enhanced neurogenesis in the subgranular zone of the hippocampus nih.govnih.govresearchgate.net. The neuroprotective effect was evident in the preservation of mature neurons 30 days after the ischemic event nih.govnih.govresearchgate.net.
Studies using focal brain ischemia models have also shown that this compound can decrease the infarct size and exert a neuroprotective effect nih.gov. The promotion of neurogenesis is a key aspect of these restorative effects. Research indicates that this compound stimulates the proliferation and maturation of new neurons, which may contribute to functional recovery after stroke ahajournals.org. Furthermore, this compound has been shown to promote the neurogenesis of interneurons in the cerebral cortex, a process that is coupled with an inhibitory effect on apoptosis induced by ischemia nih.gov. These findings collectively suggest that this compound's therapeutic potential in the context of cerebral ischemia is linked to its neuroprotective, anti-inflammatory, and neurorestorative capabilities nih.govnih.govresearchgate.net.
Effects on Neuronal Excitability and Structural Plasticity
Chronic administration of this compound induces significant changes in neuronal structure and excitability, which are believed to contribute to its therapeutic effects. These adaptations occur at the level of synapses and neuronal networks.
In rats, long-term this compound treatment has been shown to induce structural plasticity in the cerebral cortex nih.gov. This includes an upregulation of dendritic spine density, particularly an increase in the number of large, mushroom-type spines, which are associated with stable synaptic connections nih.gov. These structural changes are accompanied by molecular adaptations at glutamatergic synapses. Specifically, chronic this compound has been found to alter the levels of N-methyl-d-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits, suggesting a change in receptor stoichiometry that could stabilize neuronal networks nih.gov.
This compound's effects on structural plasticity can be age-dependent. In one study, chronic this compound treatment in adolescent rats led to an increase in the number of neurons expressing polysialylated-neural cell adhesion molecule (PSA-NCAM), a marker for synaptic remodeling, in the amygdala plos.org. Conversely, in adult rats, the same treatment resulted in a decrease in PSA-NCAM immunoreactive neurons plos.org. This indicates that this compound can differentially modulate neuroplasticity depending on the developmental stage.
Furthermore, this compound has been found to increase the excitability of mature granule cells in the dentate gyrus, which may enhance axonal and dendritic reorganization researchgate.net. The compound's ability to promote such plastic adaptations may be particularly beneficial in restoring synaptic balance that is disrupted in pathological conditions nih.gov.
Investigations into Gene Expression and Epigenetic Mechanisms
Preclinical studies utilizing animal models have revealed that this compound induces significant and widespread changes in gene expression across various brain regions implicated in mood regulation. frontiersin.org Chronic administration of this compound in adult male rats has been shown to alter the expression of as many as 4,447 transcripts in at least one brain region. frontiersin.org The most pronounced differences in gene expression were observed in the raphe nucleus, nucleus accumbens core and shell, arcuate nucleus, and locus coeruleus, areas known to be involved in monoaminergic signaling. frontiersin.org
Single-cell RNA-sequencing has provided a more granular view, identifying the specific hippocampal cell types most affected by this compound treatment. These include inhibitory neurons, mossy cells, and certain subtypes of glial cells, all of which have been previously implicated in the pathophysiology of anxiety and depression. frontiersin.org Furthermore, research has highlighted the impact of this compound on genes related to myelination. Perinatal exposure to this compound in rats led to enhanced myelin-related gene expression in the prefrontal cortex, while simultaneously inhibiting it in the basolateral amygdala. nih.gov Genes such as myelin-associated glycoprotein (Mag) and myelin basic protein (Mbp) were specifically affected. nih.gov
This compound's therapeutic effects are also mediated through epigenetic modifications, which alter gene expression without changing the DNA sequence itself. One of the key mechanisms identified is the regulation of Brain-Derived Neurotrophic Factor (BDNF) gene expression. researchgate.netnih.gov In a mouse model of post-stroke depression, this compound was found to upregulate the expression of BDNF in the hippocampus. researchgate.netnih.gov This upregulation was associated with epigenetic changes, specifically a decrease in DNA methylation at promoter IV of the Bdnf gene. researchgate.netnih.gov this compound treatment was shown to disassociate the MeCP2-CREB-Bdnf promoter IV complex, a process facilitated by the phosphorylation of MeCP2. researchgate.netnih.gov
Histone acetylation is another epigenetic mechanism influenced by this compound. Studies have mapped histone acetylation marker H3K27ac and found that brain regions with the greatest differences in gene expression, such as the raphe nucleus and hippocampus, also showed significant changes in histone acetylation patterns following chronic this compound exposure. frontiersin.org Developmental exposure to this compound has also been linked to lasting epigenetic changes. For instance, developmental treatment led to an increase in H3K27me3 enrichment at promoter IV of the BDNF gene in prenatally stressed female offspring, suggesting a prolonged epigenetic repression of gene transcription. researchgate.net
Adolescent exposure to this compound in male C57BL/6 mice has been shown to induce persistent changes in gene expression in the hippocampus that last into adulthood. psychiatryonline.org This includes increased expression of transcription factors such as CREB, Zif268, and ΔFosB, as well as genes within the IRS2/PI3K/AKT and MAPK signaling pathways. psychiatryonline.org
Table 1: Effects of this compound on Gene Expression and Epigenetic Mechanisms in Preclinical Models
| Model | Brain Region(s) | Key Findings | Specific Genes/Pathways Affected |
|---|---|---|---|
| Adult Male Rats | Raphe nucleus, Nucleus accumbens, Hippocampus, Locus coeruleus, Arcuate nucleus | Widespread changes in gene expression and histone acetylation. frontiersin.org | 4,447 transcripts and 4,511 genomic loci altered. frontiersin.org |
| Post-Stroke Depression Mouse Model | Hippocampus | Upregulation of BDNF expression via decreased DNA methylation. researchgate.netnih.gov | Bdnf promoter IV, MeCP2-CREB complex. researchgate.netnih.gov |
| Perinatal Rat Model | Prefrontal Cortex, Basolateral Amygdala | Altered myelin-related gene expression. nih.gov | Myelin-associated glycoprotein (Mag), Myelin basic protein (Mbp). nih.gov |
| Adolescent Male Mice | Hippocampus | Persistent increases in gene expression into adulthood. psychiatryonline.org | CREB, Zif268, ΔFosB, IRS2/PI3K/AKT pathway, MAPK pathway. psychiatryonline.org |
| Prenatally Stressed Female Rat Offspring | Not specified | Increased H3K27me3 enrichment at the BDNF promoter. researchgate.net | BDNF promoter IV. researchgate.net |
Effects on Social Interaction and Exploration in Early Development Models
The impact of early-life exposure to this compound on social behavior and exploration is a significant area of preclinical investigation, yielding complex and sometimes conflicting results. researchgate.net Studies in various animal models suggest that developmental this compound can lead to lasting alterations in social functioning, with effects often being dependent on the species, sex, and timing of exposure.
In rat models, perinatal this compound exposure has been associated with reductions in social play behavior in both juvenile male and female offspring. nih.govresearchgate.net However, the persistence of these effects into adulthood appears to be sex-dependent, with some studies reporting reduced social behavior in adult males but not females. researchgate.net The social context is also a critical factor; for instance, perinatal this compound was found to increase passive social behaviors while reducing active social engagement in a semi-natural environment. nih.gov
The prairie vole, a socially monogamous rodent, has been utilized as a translational model to study the effects of developmental this compound exposure on social behaviors relevant to human conditions. frontiersin.org In this model, developmental this compound exposure led to reduced sociality and increased anxiety-like behavior in adulthood. frontiersin.org Specifically, exposed prairie voles were more likely to opt out of social interaction in favor of spending time alone. frontiersin.org These behavioral changes were accompanied by alterations in the oxytocin and vasopressin receptor systems in brain regions such as the nucleus accumbens and amygdala, which are crucial for social bonding and behavior. frontiersin.org
Studies in juvenile rhesus monkeys have shown that this compound treatment can facilitate social interaction. nih.gov this compound-treated monkeys spent significantly more time engaged in social interactions, particularly quiet interactions, compared to vehicle-treated controls. nih.gov This suggests that in some contexts, this compound may have a pro-social effect.
The interplay between genetic predisposition and early-life this compound exposure is another area of active research. In a genetic mouse model with reduced levels of Brain-Derived Neurotrophic Factor (BDNF), early-life this compound administration during a specific periadolescent "sensitive period" was found to rescue anxiety-like phenotypes in adulthood. psychiatryonline.org This suggests that the long-term behavioral outcomes of developmental this compound exposure can be significantly influenced by an individual's genetic background.
Table 2: Effects of Early Developmental this compound Exposure on Social and Exploratory Behaviors
| Animal Model | Timing of Exposure | Effects on Social Behavior | Effects on Exploratory Behavior |
|---|---|---|---|
| Rats | Perinatal | Decreased juvenile social play in both sexes; reduced adult social interaction in males. nih.govresearchgate.net | Reduced activity and exploration in adulthood. nih.gov |
| Prairie Voles | Prenatal and/or Postnatal | Reduced sociality and increased rejection of social interaction in adulthood. frontiersin.org | Increased anxiety-like behavior. frontiersin.org |
| Rhesus Monkeys | Juvenile | Increased time spent in social interaction. nih.gov | Not specified |
| Mice (C57) | Postnatal | Not specified | Decreased novelty-induced exploration and increased avoidant behavior. researchgate.net |
| Mice (BDNF Val66Met) | Periadolescence | Not specified | Rescued anxiety-like phenotypes in adulthood. psychiatryonline.org |
Future Research Directions and Unanswered Questions
Elucidating the Full Spectrum of Molecular and Cellular Mechanisms
While the primary mechanism of fluoxetine is understood to be the selective inhibition of the serotonin (B10506) transporter (SERT), leading to increased synaptic serotonin levels, ongoing research seeks to uncover the full breadth of its molecular and cellular actions. nih.govdrugbank.comquora.com Future investigations are focused on signaling pathways beyond the direct effects on serotonin. Chronic administration of this compound has been shown to modulate the expression of genes involved in myelination, which is crucial for brain connectivity. wikipedia.org
Key areas of future inquiry include:
Neurotrophic and Growth Factors: The role of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), is a significant area of interest. nih.govfrontiersin.org Research is ongoing to understand how this compound's influence on these factors contributes to neurogenesis and synaptic plasticity, and how this might be harnessed for therapeutic benefit in neurodegenerative diseases. nih.govfrontiersin.orgnih.gov
Glutamatergic System: Evidence suggests that this compound can modulate the glutamatergic system, including the downregulation of NMDA receptor subunits at the synapse. frontiersin.org Further research is needed to clarify how these changes in glutamate signaling contribute to this compound's therapeutic effects.
Neuroinflammation: this compound exhibits significant anti-inflammatory properties. frontiersin.orgnih.govfrontiersin.org Future studies aim to further delineate its impact on microglial activation and the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. frontiersin.orgresearchgate.netnih.govnih.gov Elucidating its effects on signaling pathways such as NF-κB, TLR4/MyD88, and p38 MAPK is a key objective. frontiersin.orgresearchgate.netresearchgate.net
Cellular Processes: Recent findings indicate that this compound can induce autophagy and enhance phagocytosis in microglia, suggesting a role in clearing cellular debris and pathogens in the central nervous system. nih.gov The precise mechanisms and therapeutic implications of these effects are a promising avenue for future research.
Energy Metabolism: Studies in animal models of post-traumatic stress disorder (PTSD) suggest that this compound may rescue alterations in energy metabolism pathways, such as the citric acid cycle, in specific brain regions. karger.com This opens up new questions about the interplay between neurotransmitter systems and cellular energy production in the treatment of neuropsychiatric disorders.
Understanding the Discrepancies in Cognitive Effects
The impact of this compound on cognitive function is not straightforward, with studies reporting conflicting results. frontiersin.org Future research must aim to understand the reasons for these discrepancies. A critical factor appears to be the baseline condition of the brain; this compound may have different, and sometimes negative, cognitive effects in healthy individuals compared to those with underlying pathologies such as major depressive disorder, Alzheimer's disease, or traumatic brain injury. frontiersin.org
Unanswered questions in this area include:
How do variables such as age, gender, and the specific cognitive domain being tested influence the cognitive outcomes of this compound treatment?
What are the precise molecular mechanisms by which this compound can sometimes impair cognitive functions like psychomotor skills and memory?
Can we identify biomarkers to predict which individuals are likely to experience cognitive benefits versus adverse cognitive effects from this compound?
Personalized Treatment Approaches based on Genetic and Biological Factors
The significant variability in patient response to this compound highlights the need for personalized treatment strategies. mdpi.com Pharmacogenomics is a key area of future research, aiming to identify genetic markers that can predict efficacy and tolerability.
Key research directions include:
Cytochrome P450 Enzymes: Variations in genes encoding CYP2D6 and CYP2C19 enzymes, which are crucial for this compound metabolism, are known to affect drug levels and patient outcomes. youtube.com Future studies will likely focus on developing standardized guidelines for using this genetic information to guide dosing.
Serotonin System Genes: Polymorphisms in genes for serotonin receptors (e.g., HTR2A) and the serotonin transporter (SLC6A4) have been linked to variations in treatment response. mdpi.com Further research is needed to validate these associations and understand their clinical utility.
Other Genetic Markers: Research is expanding to investigate the role of genes involved in downstream signaling pathways, such as those related to G-proteins (e.g., GNB3) and neurotrophic factors (e.g., the Val66Met polymorphism in the BDNF gene), in mediating antidepressant response and resistance. frontiersin.orgmdpi.com
Integration of Biomarkers: A major goal for the future is to combine genetic data with other biological markers, such as neuroimaging and inflammatory markers, to create comprehensive models that can predict the optimal antidepressant for an individual patient.
Long-Term Outcomes of Developmental Exposure
Given that this compound is one of the most commonly prescribed antidepressants for women of childbearing age, understanding the long-term consequences of developmental exposure is a critical area of ongoing research. Animal studies have shown that early exposure to this compound can alter brain development in ways that have lasting effects on behavior in adulthood, including changes in anxiety- and depression-like behaviors, as well as social interaction. uu.nl The precise nature of these effects can be highly variable and dependent on numerous factors. uu.nl
Key unanswered questions include:
What are the specific long-term neurodevelopmental outcomes in humans exposed to this compound in utero?
How does the timing and duration of developmental exposure influence these outcomes?
Are there specific genetic or environmental factors that increase the vulnerability to adverse long-term effects of developmental this compound exposure?
Can we develop strategies to mitigate any potential long-term risks for children of mothers who require this compound treatment during pregnancy?
Role of this compound in Neuropsychiatric Disorders Beyond Current Indications
The molecular and cellular effects of this compound suggest its potential therapeutic utility in a broader range of neuropsychiatric disorders than its current primary indications.
Future research is exploring its role in:
Neurodegenerative Disorders: In animal models of Alzheimer's disease, this compound has been shown to promote neurogenesis, enhance synaptic plasticity, and exert anti-inflammatory and antioxidant effects. nih.govresearchgate.netmdpi.com Clinical studies are needed to determine if these preclinical findings translate to meaningful cognitive benefits in patients. nih.govresearchgate.net
Schizophrenia: Some small clinical trials have suggested that adjunctive this compound may improve global function in patients with chronic schizophrenia. researchgate.net Further, well-controlled studies are required to confirm these findings and to understand the underlying mechanisms.
Post-Traumatic Stress Disorder (PTSD): this compound is sometimes used off-label for PTSD, and research is ongoing to understand its efficacy and the molecular pathways it affects in this condition, including its impact on energy metabolism in fear-related brain circuits. karger.comdroracle.ai
Impulse Control Disorders: Given serotonin's role in modulating impulsivity, the use of this compound for conditions like kleptomania and pathological gambling is an area of interest. pharmacytimes.com
Non-Psychiatric Therapeutic Repurposing
Drug repurposing is a cost-effective strategy for finding new therapeutic uses for existing medications. nih.govpreprints.org this compound has shown promise in several non-psychiatric areas, largely due to its actions that are distinct from its effects on serotonin reuptake. nih.govpreprints.org
Promising areas for future research include:
Oncology: A significant body of preclinical research suggests that this compound has oncolytic properties against various cancers, including glioblastoma, breast cancer, and colon cancer. mdpi.comwilliamscancerinstitute.com Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors. mdpi.com Future research will focus on understanding its anticancer mechanisms, which may involve the induction of apoptosis and the inhibition of multidrug resistance, and on developing formulations to deliver the higher doses required for these effects safely. preprints.orgwilliamscancerinstitute.com
Antiviral Activity: Studies have revealed that this compound has antiviral potential, particularly against enteroviruses like coxsackievirus and potentially SARS-CoV-2. uu.nlnewatlas.comuclahealth.orgsciencedaily.comnih.gov Research is needed to elucidate the mechanisms of its antiviral action, which appear to involve the inhibition of viral RNA and protein production, and to assess its clinical utility in treating these infections. newatlas.comuclahealth.orgsciencedaily.com
Anti-inflammatory and Neuroprotective Roles: The anti-inflammatory effects of this compound are being investigated for their therapeutic potential in conditions with a significant inflammatory component, such as subarachnoid hemorrhage and neurodegenerative diseases. nih.govnih.govresearchgate.net
Optimization of Dosage and Administration for Specific Clinical Outcomes
While standard dosage guidelines for this compound exist for its approved indications, there is a need for research into optimizing dosing strategies to maximize efficacy and minimize adverse effects for specific clinical outcomes. psychopharmacologyinstitute.com
Future research should address the following:
Novel Combinatorial Therapies
The exploration of this compound in combination with other therapeutic agents represents a promising frontier in pharmacology, extending beyond its primary application in psychiatric disorders. Research is increasingly focused on synergistic effects that could enhance efficacy in treatment-resistant conditions and unlock new therapeutic applications, including in oncology and virology.
One significant area of investigation is in treatment-resistant depression. Studies have examined the combination of this compound with atypical antipsychotics like olanzapine (B1677200). While one study showed that this combination produced a rapid therapeutic benefit, it did not significantly differ from other treatment groups at the endpoint, possibly due to the dosages used psychiatrist.com. Another review of studies confirmed that the combination of olanzapine and this compound was superior for treating resistant depression compared to either drug alone nih.gov. Other combinations for depression include augmentation with buspirone, though results have been mixed across different trials, and with S-adenosyl-l-methionine (SAME) for patients who are partial or non-responders to SSRIs nih.gov. For menopausal women with depression, combining this compound with Estrogen Replacement Therapy (ERT) has also been shown to be effective nih.gov.
The field of oncology has emerged as a particularly promising area for this compound combination therapies. The ability of this compound to cross the blood-brain barrier makes it a candidate for brain tumors mdpi.com. Research has shown that combining this compound with temozolomide (TMZ) or with radiotherapy significantly surpasses the effects of monotherapy against glioblastoma mdpi.com. In preclinical models, other successful synergistic combinations include this compound with raloxifene for breast cancer and with cisplatin (B142131) for cervical cancer mdpi.com. The potential for this compound to act as a chemosensitizer, overcoming multidrug resistance in cancer cells, is a key focus of this research mdpi.com. However, not all combinations have shown synergy; for instance, a study on colon cancer cells found no synergistic effect when this compound was combined with 5-fluorouracil (5-FU) mdpi.com. In contrast, a combination of this compound and honeybee venom did demonstrate a significant synergistic effect against colon cancer cells mdpi.com.
More recently, in response to the SARS-CoV-2 pandemic, the repurposing of existing drugs has been a key strategy. In this context, the combination of this compound with the remdesivir metabolite GS-441524 has been investigated. In vitro studies have shown that this combination exerts synergistic antiviral effects against different SARS-CoV-2 variants nih.gov. The combination of the host-directed drug this compound and the virus-targeting GS-441524 was well-tolerated and resulted in viral inhibition above 99% nih.gov. This synergistic action allows for the potential administration of lower concentrations of each drug, which could in turn reduce potential side effects nih.gov.
The following table summarizes key research findings on novel combinatorial therapies involving this compound.
| Combination Agent | Condition | Key Research Finding | Reference |
|---|---|---|---|
| Olanzapine | Treatment-Resistant Depression | Combination therapy demonstrated rapid therapeutic benefits and was found to be superior to either agent alone in treating resistant depression. | psychiatrist.comnih.gov |
| Temozolomide (TMZ) / Radiotherapy | Glioblastoma | Combination with this compound significantly surpasses the effects of monotherapy. | mdpi.com |
| Raloxifene | Breast Cancer | The this compound/raloxifene combination outperforms monotherapy in preclinical models. | mdpi.com |
| GS-441524 (Remdesivir metabolite) | SARS-CoV-2 Infection | The combination displayed synergistic antiviral effects against three circulating SARS-CoV-2 variants in vitro, with viral inhibition above 99%. | nih.gov |
| S-adenosyl-l-methionine (SAME) | Resistant Depression | Augmentation with SAME in patients who were partial or non-responders to SSRIs resulted in a 50% response rate and a 43% remission rate. | nih.gov |
Advanced Neuroimaging Studies of this compound's Effects on Brain Networks
Advanced neuroimaging techniques, particularly functional magnetic resonance imaging (fMRI), are pivotal in elucidating the neural mechanisms underlying this compound's therapeutic effects. These studies are moving beyond identifying activity in specific brain regions to understanding how this compound modulates the complex dynamics of large-scale brain networks.
A key area of focus is the default mode network (DMN), a group of brain regions that is typically active during rest and introspection. Aberrations within the DMN have been associated with major depressive disorder bbrfoundation.org. Research using resting-state fMRI (rs-fMRI) has investigated how this compound impacts this network. One study examining the acute effects of a single dose of this compound in adolescents with major depressive disorder found that, contrary to findings in adults, it did not alter activity within the DMN nih.gov. This suggests that the effects of this compound on brain networks may vary depending on age and developmental stage.
Neuroimaging studies are also being leveraged to predict treatment response. By identifying baseline patterns of brain connectivity, it may be possible to determine which patients are most likely to benefit from this compound. For example, a study on the SSRI sertraline (B1200038) found that patients with very strong, or hyper-connected, default mode networks were more likely to respond to the medication bbrfoundation.org. While this study did not use this compound, its findings point to the potential of using fMRI to develop biomarkers for antidepressant response, a step toward personalized medicine in psychiatry bbrfoundation.org.
Underlying these network-level changes are molecular and cellular adaptations, such as those involving brain-derived neurotrophic factor (BDNF). This compound's therapeutic effects are understood to be mediated by plastic changes within neuronal networks that can take weeks or months to develop nih.gov. BDNF and its receptor, TrkB, are considered crucial for inducing these plastic adaptations nih.gov. Future research will likely involve integrating advanced neuroimaging with molecular techniques to create a more comprehensive picture of how this compound-induced changes in synaptic plasticity and BDNF signaling translate to the large-scale network reconfigurations observed with fMRI.
The following table summarizes key findings from advanced neuroimaging studies on this compound and related antidepressants.
| Imaging Technique | Focus of Study | Key Research Finding | Reference |
|---|---|---|---|
| Resting-State fMRI (rs-fMRI) | Effects of a single this compound dose on brain networks in adolescent depression. | A single dose did not alter activity in the default mode network (DMN) in adolescents, contrasting with previous findings in adults. | nih.gov |
| fMRI | General effects of antidepressants on dynamic brain network connectivity. | Antidepressant users showed increased brain network dynamics, flexibility, and integration compared to non-users and controls. | psypost.org |
| fMRI | Predicting treatment response to an SSRI (sertraline). | Hyper-connectivity within the default mode network at baseline was associated with a greater likelihood of responding to treatment. | bbrfoundation.org |
Compound Index
| Compound Name |
|---|
| 5-fluorouracil (5-FU) |
| Buspirone |
| Cisplatin |
| This compound |
| GS-441524 |
| Olanzapine |
| Raloxifene |
| Remdesivir |
| S-adenosyl-l-methionine (SAME) |
| Sertraline |
| Temozolomide (TMZ) |
Q & A
Q. What established methodologies are recommended for assessing Fluoxetine's pharmacokinetics in preclinical models?
To evaluate this compound's absorption, distribution, metabolism, and excretion (ADME), researchers should employ high-performance liquid chromatography (HPLC) or mass spectrometry for precise quantification in biological samples. Tissue distribution studies require organ-specific sampling at multiple time points, validated against standardized protocols to ensure reproducibility . Experimental designs should include control groups for endogenous compound interference and use species-specific metabolic profiles to account for interspecies variability.
Q. How can the PICOT framework structure clinical trials investigating this compound's efficacy in treatment-resistant depression?
Using the PICOT framework:
- Population : Adults diagnosed with major depressive disorder (MDD) unresponsive to two prior antidepressants.
- Intervention : this compound (20–80 mg/day) over 8 weeks.
- Comparison : Placebo or active comparator (e.g., sertraline).
- Outcome : Change in Hamilton Depression Rating Scale (HAM-D) scores .
- Time : 12-week follow-up. This design ensures clarity in hypothesis testing and minimizes confounding variables .
Q. What validated behavioral assays are used to assess this compound's anxiolytic effects in rodent models?
The elevated plus maze (EPM) and forced swim test (FST) are gold standards. For reproducibility:
- Standardize testing conditions (e.g., lighting, time of day).
- Include blinded scoring of immobility time (FST) or open-arm exploration (EPM).
- Control for baseline anxiety levels using genetic or environmental manipulations (e.g., chronic mild stress) .
Advanced Research Questions
Q. How can conflicting data on this compound's impact on synaptic plasticity be reconciled across studies?
Contradictions often arise from methodological differences:
- Dosage : Low-dose this compound (5 mg/kg) may enhance hippocampal neurogenesis, while high doses (20 mg/kg) impair it.
- Exposure duration : Acute vs. chronic administration differentially affects BDNF signaling.
- Model systems : Human iPSC-derived neurons vs. rodent models show variability in serotonin transporter (SERT) expression. Meta-analyses should stratify results by these variables and assess publication bias using funnel plots .
Q. What experimental designs are optimal for studying this compound's neurodevelopmental effects in autism spectrum disorder (ASD) models?
Fractional factorial designs allow multiplexed testing of environmental factors (e.g., this compound, lead exposure) across genetic backgrounds. For example:
- Expose human iPSC-derived neural progenitors to this compound (1 µM) during critical neurodevelopmental windows.
- Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify pathway-specific effects (e.g., synaptic function, lipid metabolism) .
- Validate findings in in vivo models with conditional SERT knockout to isolate serotoninergic mechanisms.
Q. How do multi-omics approaches clarify this compound's role in lipid metabolism dysregulation?
Integrate transcriptomics, lipidomics, and proteomics:
- Transcriptomics : Identify this compound-induced upregulation of FASN (fatty acid synthase) in hepatic cells.
- Lipidomics : Quantify triglycerides and phospholipids via tandem mass spectrometry.
- Proteomics : Assess PPAR-α/γ activity to link gene expression changes to metabolic outcomes. Data integration tools (e.g., weighted gene co-expression networks) can pinpoint causal pathways .
Q. What statistical methods address heterogeneity in this compound's therapeutic response across demographic subgroups?
Apply mixed-effects models to account for covariates like age, sex, and genetic polymorphisms (e.g., SLC6A4 variants). Cluster analysis can identify responder/non-responder subgroups based on metabolomic profiles or HAM-D score trajectories. Sensitivity analyses should test robustness against missing data .
Methodological Considerations
- Data Contradiction Analysis : Use PRISMA guidelines for systematic reviews to evaluate this compound studies. Assess risk of bias via Cochrane tools and perform subgroup analyses by dose, duration, and population .
- Reproducibility : Share raw data and code in repositories like Zenodo or Figshare. Pre-register protocols on Open Science Framework (OSF) to reduce selective reporting .
- Ethical Frameworks : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving vulnerable populations (e.g., adolescents, pregnant individuals) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
